molecular formula C13H17N3 B1454200 5-(1-Methyl-piperidin-4-YL)-1H-indazole CAS No. 885272-53-7

5-(1-Methyl-piperidin-4-YL)-1H-indazole

Numéro de catalogue: B1454200
Numéro CAS: 885272-53-7
Poids moléculaire: 215.29 g/mol
Clé InChI: ZQMVGZWZVMGNTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(1-Methyl-piperidin-4-YL)-1H-indazole is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1-Methyl-piperidin-4-YL)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Methyl-piperidin-4-YL)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-(1-methylpiperidin-4-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-16-6-4-10(5-7-16)11-2-3-13-12(8-11)9-14-15-13/h2-3,8-10H,4-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMVGZWZVMGNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678279
Record name 5-(1-Methylpiperidin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-53-7
Record name 5-(1-Methylpiperidin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(1-Methyl-piperidin-4-yl)-1H-indazole CAS number 885272-53-7

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-(1-Methyl-piperidin-4-yl)-1H-indazole (CAS 885272-53-7), a critical heterocyclic scaffold used in the development of next-generation kinase inhibitors and GPCR modulators.[1][2]

CAS Number: 885272-53-7

Synonyms: 5-(1-Methylpiperidin-4-yl)indazole; 4-(1H-Indazol-5-yl)-1-methylpiperidine[1][2]

Executive Summary & Pharmacophore Analysis

This compound represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2] The Indazole-Piperidine motif combines two essential features:

  • The Indazole Core: A bioisostere of the indole ring (found in serotonin) and the purine ring (found in ATP). It serves as a hydrogen bond donor/acceptor system critical for binding in the hinge region of kinases or the orthosteric sites of GPCRs.

  • The Methyl-Piperidine Tail: A basic amine moiety that improves aqueous solubility and often forms a crucial salt bridge (ionic interaction) with conserved aspartate or glutamate residues in receptor binding pockets (e.g., Asp3.32 in aminergic GPCRs).[2]

Primary Applications:

  • Kinase Inhibition: Precursor for inhibitors targeting Akt (Protein Kinase B) , ROCK (Rho-associated protein kinase) , and CDK (Cyclin-dependent kinase) .[1][2]

  • GPCR Modulation: Structural template for 5-HT1F receptor agonists (migraine therapy) and CGRP receptor antagonists .[1][2]

  • Fragment-Based Drug Discovery (FBDD): Used as a high-quality fragment to probe "drugability" of novel protein targets.[1][2]

Chemical Properties & Specifications

PropertySpecification
Molecular Formula C₁₃H₁₇N₃
Molecular Weight 215.30 g/mol
Appearance Off-white to pale yellow solid
Melting Point 188°C - 192°C
Solubility Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in Water
pKa (Calculated) ~9.2 (Piperidine N), ~13.8 (Indazole NH)
LogP 1.8 - 2.1 (Predicted)
Storage 2-8°C, Hygroscopic, Store under Nitrogen

High-Fidelity Synthesis Protocol

Rationale: Direct coupling of a saturated piperidine ring to an aryl halide is challenging due to slow oxidative addition and


-hydride elimination side reactions.[1][2] The industry-standard protocol utilizes a Suzuki-Miyaura Coupling  with an unsaturated tetrahydropyridine intermediate, followed by catalytic hydrogenation.[1][2] This method ensures high yields and stereochemical control.
Reaction Scheme
  • Coupling: 5-Bromo-1H-indazole + 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine.[1][2]

  • Reduction: Hydrogenation of the alkene linker.[2]

Step-by-Step Methodology
Phase 1: Suzuki-Miyaura Coupling [1][2]
  • Reagents:

    • 5-Bromo-1H-indazole (1.0 eq)[1][2]

    • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.2 eq)[1][2]

    • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 eq) — Chosen for its resistance to poisoning by basic nitrogens.[2]

    • Base: Cs₂CO₃ (3.0 eq) or K₂CO₃ (3.0 eq).

    • Solvent: 1,4-Dioxane : Water (4:1 ratio).[2]

  • Protocol:

    • Charge a reaction vessel with 5-Bromo-1H-indazole, the boronate ester, and base.[2]

    • Add the solvent mixture and degas with Nitrogen/Argon for 15 minutes (Critical to prevent homocoupling).

    • Add the Pd catalyst under inert atmosphere.

    • Heat to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide.[1][2]

    • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient) to isolate the tetrahydropyridine intermediate.

Phase 2: Catalytic Hydrogenation
  • Reagents:

    • Tetrahydropyridine intermediate (from Phase 1).

    • Catalyst: 10% Pd/C (0.1 eq by weight).

    • Solvent: Methanol or Ethanol.[2]

    • Gas: Hydrogen (H₂) gas (Balloon pressure or 1-3 atm).[1][2]

  • Protocol:

    • Dissolve the intermediate in Methanol.

    • Add Pd/C carefully under Nitrogen flow (Pyrophoric hazard).

    • Purge the vessel with H₂ gas (3 cycles).

    • Stir vigorously at Room Temperature for 4–8 hours.

    • Validation: Check LC-MS for mass shift (+2 Da) indicating saturation of the double bond.

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[2]

    • Final Purification: Recrystallize from EtOAc/Hexanes or purify via Prep-HPLC if high purity (>99%) is required.

Visualization of Synthetic Logic & Utility

The following diagram illustrates the synthetic workflow and the downstream utility of the scaffold in drug design.

G Start 5-Bromo-1H-indazole Intermediate Tetrahydropyridine Intermediate Start->Intermediate Suzuki Coupling Pd(dppf)Cl2, 90°C Boronate 1-Methyl-tetrahydropyridine Boronate Boronate->Intermediate Product 5-(1-Methyl-piperidin-4-yl) -1H-indazole (CAS 885272-53-7) Intermediate->Product Hydrogenation H2, Pd/C, MeOH Target1 Kinase Inhibitors (Akt, ROCK) Product->Target1 Scaffold for Target2 GPCR Modulators (5-HT1F, CGRP) Product->Target2 Scaffold for

Caption: Synthetic route via Suzuki coupling and hydrogenation, leading to downstream therapeutic applications.

Quality Control & Analytical Validation

To ensure the integrity of the compound for biological assays, the following validation parameters must be met:

HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1][2]

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Indazole absorption) and 210 nm.

  • Acceptance Criteria: Purity > 98.0% Area.

1H-NMR Interpretation (DMSO-d₆, 400 MHz)
  • Aromatic Region: Look for the characteristic Indazole singlet at ~8.0 ppm (H-3) and the doublet/multiplet pattern for H-4, H-6, H-7 (7.0 - 7.6 ppm).[1][2]

  • Aliphatic Region:

    • N-Methyl: Sharp singlet at ~2.2 ppm.[1][2]

    • Piperidine Ring: Multiplets at 1.7–3.0 ppm corresponding to the CH and CH₂ protons.[2]

    • Diagnostic: The methine proton (CH) connecting the piperidine to the indazole ring should appear as a multiplet around 2.6–2.8 ppm.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling: Use in a fume hood.[2] Avoid dust formation. The compound is basic; avoid contact with strong acids and oxidizing agents.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[2]

References

  • Amerigo Scientific. (2024). 5-(1-Methyl-Piperidin-4-Yl)-1H-Indazole Product Specifications. Retrieved from [1][2]

  • Chaturvedula, P. V., et al. (2013).[2] "Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)... a potent human CGRP antagonist."[1][2] Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161.[1][2] Link

  • Chem-Impex International. (2024).[2] Catalog Record for CAS 885272-53-7.[1][2][3] Retrieved from [2]

  • Vandewalle, J., et al. (2020).[2] "Indazole derivatives as kinase inhibitors: A review of recent patents." Expert Opinion on Therapeutic Patents. (Contextual grounding for Indazole-Piperidine scaffolds in kinase discovery).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Indazole Derivatives. Retrieved from [1][2][4]

Sources

The Strategic Intermediate: A Technical Guide to 5-(1-Methyl-piperidin-4-yl)-1H-indazole in CGRP Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 5-(1-methyl-piperidin-4-yl)-1H-indazole, a pivotal intermediate in the synthesis of advanced Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, a class of therapeutics transforming migraine treatment. We will explore the strategic importance of this molecule, delve into its probable synthetic pathways leveraging modern catalytic methods, and elucidate its role in the construction of complex active pharmaceutical ingredients (APIs) such as Zavegepant. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a blend of theoretical insights and practical considerations for the synthesis and characterization of this key building block.

Introduction: The Rise of Gepants and the Significance of the Indazole Moiety

Migraine, a debilitating neurological disorder, has seen a paradigm shift in its treatment landscape with the advent of CGRP receptor antagonists, colloquially known as "gepants".[1][2] These small molecules act by blocking the CGRP receptor, a key player in the pathophysiology of migraine.[3][4] Unlike previous treatments, gepants offer a targeted approach with a more favorable side-effect profile, particularly concerning cardiovascular risks.[1]

At the heart of many potent CGRP antagonists lies the indazole scaffold, a bicyclic aromatic heterocycle.[5] The indazole core serves as a crucial pharmacophore, contributing to the high-affinity binding to the CGRP receptor. The strategic functionalization of this core is paramount in dictating the potency, selectivity, and pharmacokinetic properties of the final drug molecule. 5-(1-Methyl-piperidin-4-yl)-1H-indazole (CAS 885272-53-7) has emerged as a particularly valuable intermediate, offering a synthetically accessible handle for introducing a key piperidine moiety.[6][7] This piperidine group often plays a critical role in enhancing solubility and modulating the overall physicochemical properties of the antagonist.[8] This guide will focus on the synthesis, characterization, and application of this specific intermediate in the broader context of CGRP antagonist development.

Synthetic Strategies for 5-(1-Methyl-piperidin-4-yl)-1H-indazole

The synthesis of 5-(1-Methyl-piperidin-4-yl)-1H-indazole can be approached through several modern synthetic methodologies. The most logical and industrially scalable approach involves the construction of the indazole core followed by the introduction of the N-methylpiperidine substituent at the 5-position, typically via a palladium-catalyzed cross-coupling reaction.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of 5-(1-Methyl-piperidin-4-yl)-1H-indazole points towards a key disconnection at the C5-carbon of the indazole ring and the piperidine ring. This suggests a cross-coupling strategy, such as the Suzuki-Miyaura coupling, as a convergent and efficient approach.

G target 5-(1-Methyl-piperidin-4-yl)-1H-indazole disconnection C-C Bond Formation (Suzuki Coupling) target->disconnection intermediate1 5-Bromo-1H-indazole disconnection->intermediate1 intermediate2 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine disconnection->intermediate2

Caption: Retrosynthetic analysis of the target intermediate.

Synthesis of Precursors

2.2.1. 5-Bromo-1H-indazole: This starting material can be synthesized from commercially available 4-bromo-2-methylaniline through diazotization followed by cyclization.

2.2.2. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine: This boronic ester can be prepared from 1-methyl-4-piperidone via a Shapiro reaction to introduce a vinyl halide, followed by a Miyaura borylation.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds.[9][10][11] In this context, it provides an excellent strategy for coupling the 5-bromo-1H-indazole with the piperidine-derived boronic ester.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-1H-indazole (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.05 eq), and a base like potassium carbonate (K2CO3, 3.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-(1-Methyl-piperidin-4-yl)-1H-indazole.

G start1 5-Bromo-1H-indazole reagents Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, Heat start1->reagents start2 Piperidine Boronic Ester start2->reagents product 5-(1-Methyl-piperidin-4-yl)-1H-indazole reagents->product

Caption: Suzuki-Miyaura coupling for the synthesis of the target intermediate.

Role in the Synthesis of Zavegepant

5-(1-Methyl-piperidin-4-yl)-1H-indazole is a crucial building block in the synthesis of Zavegepant, a third-generation CGRP receptor antagonist.[12][13][14] The synthesis of Zavegepant involves a convergent approach where key fragments are synthesized separately and then coupled in the final stages.

The indazole intermediate is typically involved in the formation of a larger, more complex fragment, often an amino acid derivative, before the final coupling step. For instance, the indazole nitrogen can be protected, and the 5-position can be further elaborated to introduce the necessary functionalities for coupling with the rest of the Zavegepant molecule.

A plausible synthetic route for Zavegepant would involve the coupling of a suitably functionalized indazole-containing fragment with a piperazine derivative. The 5-(1-methyl-piperidin-4-yl) moiety is a key component of the piperazine fragment that is introduced in the later stages of the synthesis. The patent literature for Zavegepant and related compounds outlines the assembly of the final molecule from key intermediates, where the indazole and piperidine moieties are introduced through separate synthetic pathways before their final convergence.[15][16]

Physicochemical and Spectroscopic Characterization

The proper characterization of 5-(1-Methyl-piperidin-4-yl)-1H-indazole is essential to ensure its purity and structural integrity before its use in subsequent synthetic steps.

Property Value
Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS Number 885272-53-7

Table 1: Physicochemical Properties of 5-(1-Methyl-piperidin-4-yl)-1H-indazole.[7]

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the protons of the piperidine ring, and a singlet for the N-methyl group. The chemical shifts and coupling patterns would be consistent with the proposed structure.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the indazole and piperidine rings, including the quaternary carbons and the N-methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.

Conclusion and Future Perspectives

5-(1-Methyl-piperidin-4-yl)-1H-indazole stands as a testament to the importance of strategic intermediate design in modern drug discovery. Its synthesis, achievable through robust and scalable methods like the Suzuki-Miyaura coupling, provides a reliable pathway to a key structural motif found in potent CGRP receptor antagonists. As the landscape of migraine treatment continues to evolve, the demand for efficient access to such pivotal intermediates will undoubtedly grow. Further optimization of the synthetic routes to this and related indazole derivatives will continue to be an area of active research, aiming for greener, more cost-effective, and higher-yielding processes to support the development of next-generation therapeutics.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Deriv
  • Synthesis of 5-(thiophen-2-yl)-1H-indazoles by the Suzuki cross-coupling. (2020).
  • Cipolla, F., Capi, M., Lionetto, L., De Bernardini, D., De Angelis, V., & Martelletti, P. (2021). Zavegepant. Drugs of the Future, 46(4), 281-288.
  • Method of preparation of zavegepant, synthesis intermediates of zavegepant and methods of preparation thereof. (n.d.). Google Patents.
  • CGRP Receptor Antagonist. (n.d.). Google Patents.
  • Zavegepant. (n.d.). PubChem. Retrieved from [Link]

  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. (2025).
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2023). Scientific Reports.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Zavegepant. (n.d.). Teva API. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2015). Journal of the American Chemical Society.
  • Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. (2025).
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • 5-(1-Methyl-Piperidin-4-Yl)-1H-Indazole. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Mechanism of action and structure of gepants. (n.d.). ResearchGate. Retrieved from [Link]

  • Gepants for the Treatment of Migraine Disease. (2023).
  • Gepants for Acute and Preventive Migraine Treatment: A Narr
  • Indazole. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. (2013). Bioorganic & Medicinal Chemistry Letters.
  • Gepants for the treatment of migraine. (2020).
  • Gepants: targeting the CGRP pathway for migraine relief. (2025). Frontiers in Pharmacology.
  • Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): A potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. (2013).
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology.
  • (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2022). MDPI.

Sources

Indazole-Piperidine Scaffolds in Medicinal Chemistry: A Technical Guide to Privileged Architecture

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for medicinal chemists and drug discovery scientists. It synthesizes structural rationale, synthetic methodologies, and therapeutic applications of the Indazole-Piperidine scaffold, adhering to high-integrity scientific standards.

Executive Summary

The fusion of indazole and piperidine moieties represents a "privileged structure" strategy in modern drug discovery. This scaffold leverages the bioisosteric properties of indazole (mimicking purine/indole) and the pharmacokinetic advantages of piperidine (solubility, basicity) to target a diverse array of biological macromolecules, including Rho-associated protein kinases (ROCK) , G-Protein Coupled Receptors (GPCRs) , and Serine/Threonine kinases (Akt/ERK) . This guide dissects the medicinal chemistry logic, synthetic accessibility, and liability management required to successfully deploy this scaffold.

Part 1: Structural Biology & Medicinal Chemistry Rationale

The Indazole Core: Bioisosterism and Hydrogen Bonding

The indazole ring (1H-indazole) is a 10-π electron aromatic system.[1] Unlike its bioisostere indole , indazole possesses a second nitrogen atom (N2), which significantly alters its electronic profile:

  • H-Bonding: N1-H serves as a hydrogen bond donor (HBD), while N2 serves as a hydrogen bond acceptor (HBA). This dual capability allows it to mimic the adenine hinge-binding motif in ATP-competitive kinase inhibitors.

  • Acidity: Indazole (pKa ~13.[1]8) is more acidic than indole (pKa ~16.2), facilitating deprotonation and N-functionalization.

The Piperidine Appendage: Pharmacokinetic Modulation

The piperidine ring acts as more than a passive linker.[2][3] It functions as a pharmacophore amplifier :

  • Solubility: The secondary/tertiary amine (pKa ~9–11) is protonated at physiological pH, forming a salt bridge (e.g., with Asp/Glu residues in GPCR binding pockets) and improving aqueous solubility.

  • Vectorization: The chair conformation of piperidine directs substituents into specific sub-pockets (e.g., the ribose pocket in kinases or the orthosteric site in GPCRs).

Visualization: The Pharmacophore Logic

The following diagram illustrates the interaction logic of the scaffold within a generic binding pocket.

IndazolePiperidineSAR Indazole Indazole Core (Aromatic/Planar) Piperidine Piperidine Ring (Aliphatic/Basic) Indazole->Piperidine Linker (Amide/Urea/Direct) Target_Hinge Target: Hinge Region (H-Bonding) Indazole->Target_Hinge H-Bond Donor/Acceptor (N1/N2) Target_Asp Target: Asp/Glu Residue (Salt Bridge) Piperidine->Target_Asp Ionic Interaction (Protonated N) Solubility Property: Solubility & Metabolic Stability Piperidine->Solubility Increases Polar Surface Area

Figure 1: Pharmacophore map detailing the binding interactions of the Indazole-Piperidine scaffold.

Part 2: Synthetic Strategies & Experimental Protocol

Regioselectivity Challenges (N1 vs. N2)

A critical challenge in indazole chemistry is controlling alkylation regioselectivity.

  • Thermodynamic Control: N1-alkylation is generally favored thermodynamically.

  • Kinetic Control: N2-alkylation can occur under specific conditions or with steric bulk.

  • Solution: Use of protecting groups (e.g., THP, SEM) or specific bases (Cs₂CO₃ vs. NaH) to direct substitution.

Protocol: Regioselective N1-Arylation via Buchwald-Hartwig Coupling

This protocol describes coupling a 5-bromoindazole to a piperidine amine, a common route for generating ROCK inhibitors.

Objective: Synthesize N-(piperidin-4-yl)-1H-indazol-5-amine derivatives.

Reagents & Materials:

  • Substrate: 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (THP protected to ensure N1 regiochemistry).

  • Amine: tert-butyl 4-aminopiperidine-1-carboxylate.

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: Xantphos or BINAP.

  • Base: Cs₂CO₃ (Cesium Carbonate).

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a sealable reaction vial with 5-bromo-1-THP-indazole (1.0 equiv), 4-aminopiperidine derivative (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%).

  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to bromide).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours . Monitor conversion via LC-MS (Look for disappearance of bromide peak).

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate in vacuo.

  • Deprotection (THP Removal): Dissolve the crude intermediate in DCM/MeOH (4:1) and add 4M HCl in dioxane (5 equiv). Stir at RT for 2 hours to remove the THP group and Boc group simultaneously (if global deprotection is desired).

  • Purification: Neutralize with NaHCO₃, extract with DCM, and purify via reverse-phase HPLC or flash chromatography (DCM/MeOH/NH₃ gradient).

Self-Validating Checkpoint:

  • NMR Verification: The N1-H signal of the indazole should reappear (broad singlet >10 ppm) after deprotection.

  • Regiochemistry: NOESY experiments can confirm N1 vs N2 substitution if the protecting group strategy was varied.

Part 3: Therapeutic Case Studies

Case Study A: ROCK Inhibitors (Rho-associated Kinase)

Context: ROCK kinases regulate cytoskeletal organization. Overactivation is linked to glaucoma and cardiovascular disease. Mechanism: Indazole-piperidines (e.g., SR-1459 , SR-715 ) bind to the ATP pocket. The indazole mimics the adenine ring, while the piperidine extends into the solvent-exposed region, improving PK. Data Summary:

CompoundTargetIC50 (nM)Selectivity (vs CYP3A4)Liability Note
SR-1459 ROCK-II13LowHigh Clearance / CYP Inhibition
SR-715 ROCK-II80HighImproved metabolic stability

Key Insight: The introduction of a hydroxyl or amino group on the piperidine ring often modulates potency but can introduce CYP3A4 liability.

Case Study B: GPCR Modulation (5-HT & Dopamine)

Context: Antipsychotics (e.g., Iloperidone analogs) often feature a "benzoylpiperidine" moiety linked to a heteroaromatic core. Application: Indazole-piperidines act as antagonists at 5-HT2A and D2 receptors. Structural Logic: The indazole ring provides π-stacking interactions with aromatic residues (Phe/Trp) in the GPCR transmembrane bundle, while the piperidine nitrogen forms a critical salt bridge with the conserved Aspartate (D3.32) residue.

SignalingPathway Ligand Indazole-Piperidine Ligand GPCR 5-HT2A / D2 Receptor Ligand->GPCR Antagonism/Modulation GProtein G-Protein (Gq / Gi) GPCR->GProtein Signal Transduction Blockade Effector Effector (PLC / Adenylyl Cyclase) GProtein->Effector Downstream Signaling Response Therapeutic Effect (Antipsychotic / Anxiolytic) Effector->Response Physiological Outcome

Figure 2: Signal transduction blockade by Indazole-Piperidine ligands in GPCR pathways.

Part 4: Liability Management (hERG & Metabolism)

The hERG Liability

A major risk with piperidine-containing scaffolds is inhibition of the hERG potassium channel, leading to QT prolongation and cardiotoxicity. This is often driven by the basic nitrogen and lipophilicity (LogP).

Mitigation Strategies:

  • pKa Reduction: Electron-withdrawing groups (EWGs) on the piperidine or replacing piperidine with morpholine or piperazine can lower pKa, reducing affinity for the hERG pore.

  • Zwitterionic Design: Introducing a carboxylic acid to create a zwitterion often abolishes hERG affinity while maintaining target potency (if the target tolerates the acid).

  • Lipophilicity Control: Maintaining cLogP < 3.0 is a general rule of thumb to minimize non-specific hERG binding.

Metabolic Hotspots

The piperidine ring is prone to oxidative metabolism (N-dealkylation or alpha-hydroxylation by CYPs).

  • Solution: Block metabolic "soft spots" by introducing fluorine atoms or methyl groups at the C2/C6 positions of the piperidine ring.

References

  • Vertex Pharmaceuticals & NIH. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters. Link

  • Feng, Y., et al. (2007). Discovery of Indazole-Piperidine Inhibitors of Rho-Kinase (ROCK). Journal of Medicinal Chemistry. Link

  • Cao, Y., et al. (2020).[4] Indazole scaffold: a generalist for marketed and clinical drugs. Medicinal Chemistry Research. Link

  • Drug Hunter. (2024).[5][6] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Link

  • Migliorini, et al. (2014). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Journal of Chemical Sciences. Link

Sources

The Strategic Role of 5-Substituted Indazoles in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Core and the Strategic Importance of C5-Substitution

The indazole nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in multiple types of non-covalent interactions have cemented its role in the development of numerous therapeutic agents.[3][4] While indazole itself is rare in nature, synthetic derivatives are at the core of approved drugs like the anti-cancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib.[3][5]

This guide focuses specifically on 5-substituted indazoles , a class of building blocks that offers a particularly strategic vector for molecular design. The C5-position of the indazole ring projects into solvent-exposed regions in many enzyme active sites. This allows chemists to introduce a variety of functional groups to fine-tune a compound's physicochemical properties and biological activity. By modifying the C5-substituent, researchers can modulate:

  • Potency and Selectivity: Introducing groups that form specific interactions with the target protein can dramatically enhance binding affinity and selectivity against off-target proteins.[6][7]

  • Pharmacokinetic Profile (ADME): Adjusting polarity, size, and hydrogen bonding capacity at the C5-position can improve absorption, distribution, metabolism, and excretion properties, turning a potent molecule into a viable drug candidate.

  • Physicochemical Properties: Substituents at C5 influence key characteristics such as solubility, lipophilicity, and crystal packing.

This document provides an in-depth technical overview of the synthesis, application, and strategic considerations for utilizing 5-substituted indazole building blocks in drug discovery programs.

Part 1: Synthetic Strategies for 5-Substituted Indazoles

The efficient synthesis of 5-substituted indazoles is paramount for their application in drug discovery. The choice of synthetic route is often dictated by the desired substituent and the availability of starting materials. Two primary strategies are employed: de novo synthesis (building the indazole ring with the C5-substituent already in place) and late-stage functionalization of a pre-formed indazole core.

De Novo Synthesis: Constructing the Core

Building the heterocyclic system from acyclic precursors allows for the early incorporation of the desired C5-functionality.

  • The Davis-Beirut Reaction: This powerful N-N bond-forming heterocyclization is a robust method for creating 2H-indazoles from inexpensive starting materials without the need for toxic metals.[8] The reaction typically involves the base-catalyzed cyclization of an N-substituted 2-nitrobenzylamine.[8][9] By starting with a 4-substituted-2-nitrobenzaldehyde, one can directly synthesize the corresponding 5-substituted-2H-indazole.[10][11] This method is particularly appealing for its operational simplicity and tolerance of various functional groups.[12]

  • Cyclization of Arylhydrazones: A classic and versatile approach involves the intramolecular cyclization of arylhydrazones derived from ortho-haloaryl ketones or aldehydes.[3] For 5-substituted indazoles, the synthesis would begin with a 2-halo-4-substituted-aryl carbonyl compound. This method is highly adaptable, with numerous variations employing different catalysts and reaction conditions to optimize yields and substrate scope.[3]

Late-Stage Functionalization: Modifying the Core

Often, the most efficient path involves creating a common indazole intermediate, such as a 5-halo- or 5-aminoindazole, which can then be diversified through a range of reactions. This strategy is highly convergent and ideal for building libraries of analogs for structure-activity relationship (SAR) studies.

  • From 5-Aminoindazole: 5-Aminoindazole is a key, commercially available building block. The amino group serves as a versatile handle for a wide array of chemical transformations:

    • Amide Coupling: Standard peptide coupling conditions (e.g., EDC/HOBt) can be used to form amide bonds, linking the indazole core to various carboxylic acids.[13]

    • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with aryl or heteroaryl halides, providing access to complex biaryl amine structures.

    • Sandmeyer Reaction: The amino group can be converted to a diazonium salt and subsequently replaced with a variety of substituents, including halogens, cyano, and hydroxyl groups.

  • From 5-Haloindazoles: 5-Bromo- or 5-iodoindazoles are excellent substrates for transition-metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex molecules.

    • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 5-haloindazole with a boronic acid or ester to form a C-C bond, enabling the introduction of diverse aryl and heteroaryl moieties.

    • Sonogashira Coupling: This reaction allows for the direct installation of terminal alkynes onto the C5-position, providing a gateway to further functionalization or serving as a key structural element itself.[14]

    • Heck and Stille Couplings: These reactions provide alternative routes for C-C bond formation with alkenes and organostannanes, respectively.

The general workflow for late-stage functionalization provides a powerful platform for medicinal chemistry exploration.

G cluster_start Key Starting Materials cluster_rxn Key Transformations cluster_prod Diverse 5-Substituted Scaffolds A 5-Aminoindazole C Amide Coupling (EDC, HOBt) A->C D Buchwald-Hartwig (Pd-cat. C-N Coupling) A->D B 5-Haloindazole (Br, I) E Suzuki Coupling (Pd-cat. C-C Coupling) B->E F Sonogashira Coupling (Pd/Cu-cat. C-C Coupling) B->F G 5-Amide Indazoles C->G H 5-Arylamino Indazoles D->H I 5-Aryl/Heteroaryl Indazoles E->I J 5-Alkynyl Indazoles F->J

Caption: Late-stage functionalization workflow for 5-substituted indazoles.

Part 2: Applications in Drug Design & Structure-Activity Relationships

The strategic placement of substituents at the C5-position has been instrumental in the discovery of potent and selective inhibitors for several important drug target classes.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[6][15] The indazole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region.[1] The C5-substituent often extends towards the solvent-exposed region of the ATP-binding pocket, providing a critical handle for optimizing potency and selectivity.[16]

  • Pazopanib (Votrient): A multi-targeted tyrosine kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma. It features a 5-aminoindazole core, where the amino group is part of a larger pyrimidine structure that contributes to its binding profile.

  • Axitinib (Inlyta): A potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors. The core structure is a 1H-indazole, and modifications to substituents, including those analogous to the C5-position, were critical in achieving its final profile.[1]

  • VEGFR-2 Inhibitors: Studies have shown that introducing hydrogen bond-forming groups like amides and sulfonamides at the C5-position of indazole-pyrimidine scaffolds can significantly enhance inhibitory activity against VEGFR-2.[5]

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically successful class of cancer therapies that exploit the concept of synthetic lethality.[17]

  • Niraparib (Zejula): An orally active PARP1/PARP2 inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[3][18] Niraparib is a 2H-indazole derivative where the C5-position is substituted with a phenylpiperidine carboxamide. This large group occupies a key region of the PARP active site, contributing significantly to its high potency. The synthesis of Niraparib often involves a late-stage, copper-catalyzed N-arylation to connect the 5-substituted piperidine fragment to the indazole core.[18][19]

The development of PARP inhibitors highlights the importance of the C5-position in accommodating large, complex side chains that can optimize interactions with the target enzyme.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes representative SAR data for 5-substituted indazoles against key therapeutic targets, illustrating how modifications at this position impact biological activity.

Scaffold Target R-Group at C5-Position Activity (IC50) Reference Insight
Indazole-PiperidineROCK-II-NH-(CH2)2-OH100 nMThe 5-amino linker is a key feature for potent ROCK-II inhibition.[20]
Indazole-PiperazineROCK-II-piperazinyl-(CH2)2-NH213 nMThe piperazine linker combined with a 2-aminoethyl tail significantly boosts potency.[20]
Indazole-PyrimidineVEGFR-2-NH-SO2-Ph34.5 nMA sulfonamide group at C5 enhances activity, likely through additional H-bonding.[5]
Indazole-PyrimidineVEGFR-2-NH-CO-Ph57.9 nMAn amide linkage at C5 also provides potent inhibition, outperforming simple alkyl or halogen groups.[5]
Indazole-ThiophenePARP-1-Thiophene-2-carboxamide0.043 µMRemoval of bulky side chains and introduction of a compact thiophene carboxamide at C5 maintained high potency.[21]

Note: IC50 values are indicative and used for comparative purposes. Direct comparison between different assays and scaffolds should be made with caution.

Part 3: Key Experimental Protocols

To ensure the practical applicability of this guide, the following section provides detailed, step-by-step protocols for the synthesis of key 5-substituted indazole intermediates.

Protocol 1: Synthesis of 5-Nitro-1H-indazole via Cyclization

This protocol describes a classic route to a 5-nitro-indazole, which can be subsequently reduced to the versatile 5-aminoindazole intermediate.

Reaction Scheme: (2-Fluoro-5-nitrophenyl)methanamine → 5-Nitro-1H-indazole

Sources

The Pivotal Role of the 5-(1-Methyl-piperidin-4-yl)-1H-indazole Scaffold in Modern Therapeutics: A Patent-Centric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The 5-(1-Methyl-piperidin-4-yl)-1H-indazole core is a prime example of such a structure, having emerged as a critical component in a new generation of therapeutics, most notably in the management of debilitating neurological disorders. This technical guide provides an in-depth analysis of the patent literature surrounding this key molecular entity, offering researchers, scientists, and drug development professionals a comprehensive overview of its synthesis, therapeutic applications, and the intellectual property landscape.

The indazole ring system, a bicyclic heteroaromatic structure, has long been recognized for its diverse biological activities, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The strategic incorporation of a 1-methyl-piperidin-4-yl substituent at the 5-position of the indazole ring has proven to be a pivotal design element, enhancing the drug-like properties of the resulting molecules and enabling potent and selective interactions with challenging biological targets.

This guide will delve into the patented innovations that have leveraged the unique properties of the 5-(1-Methyl-piperidin-4-yl)-1H-indazole core, with a particular focus on its role in the development of calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraine.

The Patent Landscape: Protecting Innovation

The intellectual property surrounding the 5-(1-Methyl-piperidin-4-yl)-1H-indazole core is primarily centered on its incorporation into larger, more complex molecules rather than the core structure in isolation. This is a common strategy in pharmaceutical patenting, where the novelty and non-obviousness often lie in the unique combination of structural motifs that lead to a specific therapeutic effect.

A seminal example is found in the patent portfolio for zavegepant (formerly BMS-742413), a potent CGRP receptor antagonist. Patents assigned to Bristol-Myers Squibb and later Pfizer claim the complex chemical entity (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, where the 5-(1-methylpiperidin-4-yl)-1H-indazole fragment is a crucial component. These patents protect the compound itself, pharmaceutical compositions containing it, and its use in treating CGRP-mediated disorders, most notably migraine.

While direct patent protection for the standalone 5-(1-Methyl-piperidin-4-yl)-1H-indazole is less common, the extensive patenting of its derivatives underscores its value as a key building block in drug discovery. The patent literature reveals a focus on modifying the indazole and piperidine rings to optimize potency, selectivity, and pharmacokinetic properties.

Therapeutic Applications: A Focus on CGRP Antagonism

The most prominent and well-documented therapeutic application of compounds containing the 5-(1-Methyl-piperidin-4-yl)-1H-indazole core is the antagonism of the CGRP receptor for the acute treatment of migraine.[3] CGRP is a neuropeptide implicated in the pathophysiology of migraine, and blocking its receptor has emerged as a highly effective therapeutic strategy.[4]

Zavegepant: A Case Study in Clinical Success

Zavegepant is a third-generation, small-molecule CGRP receptor antagonist that has received FDA approval for the acute treatment of migraine with or without aura in adults.[5] Its development and successful clinical trials highlight the therapeutic potential of the 5-(1-Methyl-piperidin-4-yl)-1H-indazole scaffold.

Clinical trial data for zavegepant, administered as an intranasal spray, have demonstrated statistically significant efficacy in providing pain freedom and freedom from the most bothersome symptom at two hours post-dose compared to placebo.[3][6][7]

Table 1: Key Efficacy Endpoints from Zavegepant Phase 3 Clinical Trial [3][6][7]

EndpointZavegepant 10 mgPlacebop-value
Pain Freedom at 2 hours23.6%14.9%<0.0001
Freedom from Most Bothersome Symptom at 2 hours39.6%31.1%0.0012
Pain Relief at 15 minutes15.9%8.0%<0.0001
Pain Relief at 2 hours58.7%49.7%0.0012
Return to Normal Function at 2 hours35.8%25.6%0.0001
Sustained Pain Relief (2 to 48 hours)36.1%29.6%0.013

The safety and tolerability profile of zavegepant in clinical trials has been favorable, with the most common adverse events being dysgeusia, nasal discomfort, and nausea.[3][6]

Beyond CGRP: Exploring Other Therapeutic Avenues

While CGRP antagonism is the most advanced application, the inherent drug-like properties of the 5-(1-Methyl-piperidin-4-yl)-1H-indazole scaffold suggest its potential in other therapeutic areas. The indazole nucleus is a known pharmacophore for a range of targets, and patent literature hints at the exploration of its derivatives for other central nervous system disorders, inflammatory conditions, and oncology.[1][2] For instance, indazole-piperidine and indazole-piperazine derivatives have been investigated as inhibitors of ROCK-II, a kinase implicated in various diseases.

Synthetic Strategies: Constructing the Core

The synthesis of 5-(1-Methyl-piperidin-4-yl)-1H-indazole is a multi-step process that leverages modern synthetic organic chemistry techniques. While specific, publicly disclosed, step-by-step protocols for this exact molecule are scarce in patent literature, the general approach can be inferred from the synthesis of related compounds and general methods for indazole formation. A common and powerful method for creating the key carbon-carbon bond between the indazole and piperidine rings is the Suzuki-Miyaura cross-coupling reaction.

Illustrative Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for accessing the 5-(1-Methyl-piperidin-4-yl)-1H-indazole core, starting from a halogenated indazole precursor.

G A 5-Bromo-1H-indazole B Protection of Indazole N-H A->B e.g., Boc, SEM C Protected 5-Bromo-1H-indazole B->C E Suzuki-Miyaura Cross-Coupling C->E D 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine D->E Pd catalyst, base F Protected 5-(1-Methyl-piperidin-4-yl)-1H-indazole E->F G Deprotection F->G H 5-(1-Methyl-piperidin-4-yl)-1H-indazole G->H G cluster_0 5-(1-Methyl-piperidin-4-yl)-1H-indazole Core cluster_1 Larger Patented Molecule (e.g., Zavegepant) A Indazole Ring (Key for Receptor Interaction) B 1-Methyl-piperidine Moiety (Influences Solubility and PK) C Additional Moieties (Fine-tune Potency, Selectivity, and ADME) A->C Covalent Linker

Sources

Methodological & Application

Application Notes & Protocols: A Strategic Guide to the Buchwald-Hartwig Amination on Indazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Arylindazoles

The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous compounds with significant pharmacological activity, including kinase inhibitors for oncology and treatments for neurodegenerative diseases. The substitution pattern on the indazole ring, particularly the identity of the group attached to one of its two nitrogen atoms, is a critical determinant of biological function. The N-arylindazole motif, in particular, is a cornerstone of modern medicinal chemistry.

Historically, the synthesis of N-arylindazoles was hampered by the limitations of classical methods like the Ullmann condensation, which often required harsh conditions, high temperatures, and had limited substrate scope. The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field, providing a robust, versatile, and milder pathway to forge these critical C-N bonds.[1][2] This guide provides an in-depth analysis of the procedure, focusing on the unique challenges and strategic considerations inherent to the indazole ring system.

The Core Challenge: Regioselectivity in Indazole N-Arylation

Unlike simpler amines, the indazole ring possesses two distinct nucleophilic nitrogen atoms, N1 and N2. The direct arylation of an unprotected indazole can lead to a mixture of N1 and N2 regioisomers, complicating purification and reducing the yield of the desired product. Understanding and controlling this regioselectivity is the most critical aspect of applying the Buchwald-Hartwig reaction to this substrate class.

Several factors influence the site of arylation:

  • Steric Hindrance: The N1 position is generally more sterically encumbered due to its proximity to the fused benzene ring. Consequently, bulky aryl halides or ligands may preferentially favor arylation at the less hindered N2 position.

  • Thermodynamics vs. Kinetics: Under thermodynamic conditions (longer reaction times, higher temperatures), the N1-arylated product is often the more stable isomer.[3][4] Conversely, kinetically controlled conditions may favor the N2 product.

  • Protecting Groups: A common strategy to ensure absolute regioselectivity involves the temporary protection of one nitrogen atom, directing the arylation to the other, followed by a deprotection step.[3][4][5]

  • Reaction Conditions: The choice of base, solvent, and ligand can subtly influence the N1/N2 ratio, although protection remains the most definitive method for control.

G cluster_0 Indazole N-Arylation Indazole Indazole Substrate N1 N1 Arylation (Thermodynamically Favored) Indazole->N1 High Temp Long Time N2 N2 Arylation (Kinetically/Sterically Favored) Indazole->N2 Bulky Reactants Low Temp G pd0 LPd(0) (Active Catalyst) pd_complex Oxidative Addition Complex (LPd(II)(Ar)(X)) pd0->pd_complex Ar-X amido_complex Palladium Amido Complex pd_complex->amido_complex + Indazole, + Base - HX amido_complex->pd0 Reductive Elimination product N-Arylindazole Product amido_complex->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Optimizing Reaction Parameters: A Scientist's Guide

The success of the Buchwald-Hartwig amination hinges on the judicious selection of several key components. The choice of each parameter creates a cascade of effects that influence reaction rate, yield, and selectivity.

Palladium Source: Precatalysts vs. Traditional Sources

While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are highly recommended for their superior performance and reproducibility. [6]These are air- and moisture-stable Pd(II) complexes that efficiently generate the active Pd(0) species under the reaction conditions.

Catalyst TypeExamplesAdvantagesConsiderations
Traditional Sources Pd(OAc)₂, Pd₂(dba)₃Inexpensive, readily available.In-situ reduction to Pd(0) can be inefficient or inconsistent.
Buchwald Precatalysts G3-XPhos, G4-RuPhos, BrettPhos PrecatalystAir- and moisture-stable, high activity, reliable generation of Pd(0), low catalyst loadings. [7]Higher initial cost.
OACs G6 PrecatalystsOn-cycle precatalysts, enable base-free activation, avoid carbazole byproducts. [7]Newest generation, premium cost.
The Ligand: The Heart of the Catalyst

The phosphine ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For N-heterocycles like indazoles, bulky, electron-rich biaryl monophosphine ligands are the gold standard. [1][8]

Ligand Recommended For Key Features
tBuXPhos Indazoles , general NH-heterocycles. [9] Provides a good balance of steric bulk and electron-donating properties suitable for indazole coupling.
BrettPhos Primary amines. [6][10] Highly active ligand, often successful where others fail.
RuPhos Secondary amines, sterically hindered substrates. [6][10] Its steric profile is effective for coupling more challenging partners.

| Xantphos | Heteroaromatic amines, amides. [5]| A bidentate ligand with a wide bite angle, useful in specific contexts. |

The Base: A Critical Choice for Activity and Tolerance

The base's primary role is to deprotonate the indazole, allowing it to coordinate with the palladium center. The choice of base is a trade-off between reaction rate and functional group compatibility. [11]

Base pKaH (approx.) Advantages Disadvantages
NaOt-Bu / KOt-Bu 19 High reactivity, permits lower catalyst loadings and temperatures. [9] Incompatible with base-sensitive functional groups (e.g., esters, ketones). [9]
LHMDS 26 Strong base, can provide a "pseudo-protecting" effect on sensitive groups. [10] Solid is air-sensitive; can be incompatible with some groups at high temperatures. [9]

| Cs₂CO₃ / K₃PO₄ | 10 / 12.3 | Excellent functional group tolerance, good solubility (Cs₂CO₃). [12]| Requires higher reaction temperatures and/or catalyst loadings. [6]|

Solvent and Temperature

Anhydrous, degassed solvents are mandatory to prevent catalyst deactivation.

  • Toluene, Dioxane, and THF are the most common solvents. [2][9]Toluene is often favored for its high boiling point, which is beneficial when using weaker bases. [9]* Reactions are typically run at elevated temperatures, commonly between 80-110 °C . [12][13]The specific temperature will depend on the reactivity of the substrates and the strength of the base used.

Experimental Protocol: N2-Arylation of 5-Bromo-1H-indazole

This protocol describes a general procedure for the selective N2-arylation of an indazole. Note: This procedure assumes the N1 position is protected (e.g., with a THP or SEM group) to ensure N2 selectivity. If using unprotected 1H-indazole, a mixture of isomers should be expected, and optimization will be required to favor the desired product. All operations should be performed under an inert atmosphere (Argon or Nitrogen).

Materials & Reagents
ReagentM.W.Equiv.Amount (for 0.5 mmol scale)
5-Bromo-1-(THP)-1H-indazole281.151.0140.6 mg
Aniline Derivative-1.20.6 mmol
tBuXPhos Pd G3 Precatalyst838.530.0216.8 mg (2 mol%)
Sodium tert-butoxide (NaOt-Bu)96.061.467.2 mg
Anhydrous, Degassed Toluene--5.0 mL
Reaction Setup and Execution

Caption: General experimental workflow for the reaction.

  • Preparation: In a glovebox, add the 5-bromo-1-(THP)-1H-indazole (1.0 eq), tBuXPhos Pd G3 precatalyst (0.02 eq), and NaOt-Bu (1.4 eq) to an oven-dried 10 mL reaction vial equipped with a magnetic stir bar.

  • Sealing: Seal the vial with a cap containing a PTFE septum. If not using a glovebox, seal the vial and then purge with argon for 5-10 minutes.

  • Solvent & Reagent Addition: Through the septum, add the anhydrous, degassed toluene (to achieve approx. 0.1 M concentration). Then, add the aniline derivative (1.2 eq) via syringe.

  • Reaction: Place the vial in a pre-heated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots from the reaction mixture. The disappearance of the starting bromoindazole is a key indicator.

  • Work-up: Once the reaction is complete, cool the vial to room temperature. Carefully uncap and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the protected N2-arylindazole product. Subsequent deprotection would be required to obtain the final 1H- or 2H-indazole.

Troubleshooting Common Issues

ObservationPossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Use a reliable precatalyst. [6]Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu). Increase the reaction temperature in 10 °C increments.
Hydrodehalogenation The aryl halide is reduced instead of coupled.This side reaction can compete with reductive elimination. [1]Lowering the reaction temperature or using a ligand that promotes faster reductive elimination (e.g., BrettPhos) can help.
Decomposition of Starting Material Base is too strong for functional groups present.Switch to a weaker base like Cs₂CO₃ or K₃PO₄ and increase the reaction temperature. [6][9]
Formation of Regioisomers Incomplete protection or direct arylation of unprotected indazole.Confirm the stability and completeness of the N1-protection. If using unprotected indazole, screen different ligands and bases to optimize the N1/N2 ratio.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylindazoles. Success with this substrate class requires a nuanced understanding of the interplay between the catalyst system, base, and the inherent challenge of regioselectivity. By leveraging modern palladium precatalysts, selecting appropriate bulky monophosphine ligands, and carefully controlling reaction conditions, researchers can efficiently access a wide array of N-arylindazoles. For applications demanding absolute regiochemical purity, a protection-arylation-deprotection sequence remains the most reliable and strategic approach.

References

  • Buchwald–Hartwig amination - Wikipedia. en.wikipedia.org. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. chem.libretexts.org. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. pubs.acs.org. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. nrochemistry.com. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. acs.org. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate. researchgate.net. [Link]

  • Indazoles: regioselective protection and subsequent amine coupling reactions - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF - ResearchGate. researchgate.net. [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

  • [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed. pubmed.ncbi.nlm.nih.gov. [Link]

  • ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. | Request PDF - ResearchGate. researchgate.net. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. ncbi.nlm.nih.gov. [Link]

  • Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. chemistry-europe.onlinelibrary.wiley.com. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. pubs.acs.org. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles - PMC. ncbi.nlm.nih.gov. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. youtube.com. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. chemspeed.com. [Link]

  • Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazole - DSpace@MIT. dspace.mit.edu. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. iccf.uca.fr. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. organic-chemistry.org. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. organic-synthesis.com. [Link]

  • Efficient Palladium-Catalyzed N-Arylation of Indoles - Organic Chemistry Portal. organic-chemistry.org. [Link]

  • Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism - ChemRxiv. chemrxiv.org. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University. surface.syr.edu. [Link]

  • WO2014088983A1 - Regioselective n-2 arylation of indazoles - Google Patents.
  • A palladium-catalyzed regiospecific synthesis of N-aryl benzimidazoles - PubMed - NIH. ncbi.nlm.nih.gov. [Link]

  • Synthesis of 1-Aryl-1H-indazoles via Palladium-Catalyzed Intramol Halides Journal of Organic Chemistry - exaly.com. exaly.com. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - Semantic Scholar. semanticscholar.org. [Link]

  • Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts - Beilstein Journals. beilstein-journals.org. [Link]

Sources

Application Note: Regioselective N-Alkylation of 5-(1-Methyl-piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The scaffold 5-(1-Methyl-piperidin-4-yl)-1H-indazole is a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., FGFR, VEGFR targets) and 5-HT receptor modulators. A persistent challenge in the scale-up of this intermediate is the regioselectivity of N-alkylation .

Indazoles possess two nucleophilic nitrogen atoms (


 and 

). While

-alkylated products are typically the thermodynamic preference and the bioactive target, standard alkylation conditions often yield significant

-alkylated impurities (up to 40%). This Application Note provides a rational, mechanism-driven approach to maximizing

-selectivity, minimizing the formation of quaternary ammonium byproducts on the piperidine ring, and streamlining purification.

Mechanistic Insight: The vs. Challenge

To optimize this reaction, one must understand the electronic and steric forces at play. The indazole ring exists in a tautomeric equilibrium.[1][2]

  • Thermodynamics: The 1H-tautomer (benzenoid structure) is aromatic and more stable than the 2H-tautomer (quinonoid structure).[2] However, the deprotonated indazolyl anion delocalizes charge across both nitrogens.

  • Kinetics vs. Thermodynamics:

    • 
      -Alkylation:  Generally thermodynamically favored due to the restoration of the full aromatic system in the benzene ring.
      
    • 
      -Alkylation:  Often kinetically accessible, especially with reactive electrophiles or specific solvent interactions (e.g., polar protic solvents).
      
  • The Piperidine Factor: The pendant 1-methyl-piperidin-4-yl group at the C5 position is a tertiary amine. While less nucleophilic than the indazole anion, it introduces a risk of quaternization (formation of

    
    -methyl-piperidinium salts) if highly reactive alkylating agents (e.g., MeI, Benzyl Bromide) are used in excess.
    
Visualization: Tautomerism & Reaction Pathways[3]

IndazoleAlkylation Tautomer Indazole Tautomerism (1H vs 2H) Anion Indazolyl Anion (Delocalized Charge) Tautomer->Anion Base (Deprotonation) TS_N1 TS: N1 Attack (Chelation Control) Anion->TS_N1 Cs+ or Na+ Coord. TS_N2 TS: N2 Attack (Steric/Solvent Control) Anion->TS_N2 Solvent Sep. Ion Pair Quat Side Reaction: Piperidine Quaternization Anion->Quat Excess R-X Prod_N1 Product N1 (Thermodynamic Target) TS_N1->Prod_N1 Major Path Prod_N2 Product N2 (Kinetic Impurity) TS_N2->Prod_N2 Minor Path

Figure 1: Mechanistic pathway showing the bifurcation between N1 and N2 alkylation and the competing quaternary salt formation.

Optimization Variables & Data

The following matrix summarizes the impact of key variables on the Regiomeric Ratio (


).
VariableConditionExpected

Ratio
Notes
Base

~60:40Poor selectivity; produces significant mixtures.

~85:15"Cesium Effect" promotes

via coordination; mild.

>95:5Excellent selectivity (Kinetic); requires anhydrous conditions.

~90:10Good selectivity; strong base, risk of side reactions.
Solvent AcetoneLowSlow reaction; poor solubility of intermediate.
DMFHighStandard for

; difficult to remove.
THFVery HighOptimal for

; tight ion pairing favors

.
Temp 0°CVariableKinetic control; may favor

slightly depending on R-X.
60°C+HighPromotes thermodynamic equilibration to

.

Experimental Protocols

We present two protocols. Method A is the robust, scalable standard. Method B is the high-precision method for difficult substrates where


 selectivity is paramount.
Method A: Cesium Carbonate / DMF (Scalable & Robust)

Best for: Routine synthesis, tolerant of moisture, scalable.

  • Setup: Charge a reaction vessel with 5-(1-Methyl-piperidin-4-yl)-1H-indazole (1.0 equiv) and Cesium Carbonate (

    
    )  (2.0 equiv).
    
  • Solvent: Add DMF (Dimethylformamide) [Concentration: 0.1 M]. Stir at Room Temperature (RT) for 30 mins to ensure deprotonation.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Critical: Do NOT add excess alkyl halide to prevent quaternization of the piperidine nitrogen.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Why? Heating helps overcome the activation energy for the thermodynamic

      
       product and ensures conversion.
      
  • Workup: Dilute with EtOAc, wash with

    
     (x3) to remove DMF, then Brine. Dry over 
    
    
    
    .[3]
Method B: Sodium Hydride / THF (High Selectivity)

Best for: Strict regioselectivity requirements, small-to-mid scale.

  • Inert Setup: Flame-dry a flask and purge with Nitrogen (

    
    ).
    
  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF at 0°C.

  • Substrate Addition: Dissolve the Indazole substrate in THF and add dropwise to the NaH suspension. Evolution of

    
     gas will occur. Stir at 0°C for 30 min, then warm to RT for 30 min.
    
    • Mechanism:[1][2][4][5][6][7][8][9] Formation of the Sodium Indazolide salt.[3] The

      
       coordination to the 
      
      
      
      and potentially the piperidine nitrogen helps shield the
      
      
      site, directing attack to
      
      
      .
  • Alkylation: Cool back to 0°C. Add Alkyl Halide (1.05 equiv) slowly.

  • Completion: Allow to warm to RT and stir for 2–3 hours. Monitor by HPLC.

  • Quench: Carefully add saturated

    
     solution.[3]
    
Experimental Workflow Diagram

Workflow Start Start: Indazole Substrate Dissolve Dissolve in THF (Method B) or DMF (Method A) Start->Dissolve Base Add Base (NaH or Cs2CO3) Dissolve->Base Wait Stir 30 min (Anion Formation) Base->Wait AddRX Add Electrophile (R-X) Controlled Rate Wait->AddRX React Reaction (RT to 60°C) AddRX->React QC IPC: HPLC/LCMS Check N1:N2 Ratio React->QC QC->React Incomplete Workup Aqueous Workup (Remove Salts/DMF) QC->Workup Conversion >95% Purify Column Chromatography or Recrystallization Workup->Purify

Figure 2: Step-by-step experimental workflow for optimal N-alkylation.

Quality Control & Purification

Separating the


 and 

isomers is the final hurdle. The

isomer is typically less polar than the

isomer due to the lack of an exposed "pyridine-like" nitrogen lone pair (which is involved in bonding in the

form).
  • TLC/Flash Chromatography:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH (95:5) or Hexane:EtOAc gradients.

    • Observation: The

      
       product usually elutes first (higher 
      
      
      
      ).
  • Analytical Verification (NMR):

    • 
      -Product:  The proton at position C3 (indazolic proton) typically appears around 8.0–8.2 ppm .
      
    • 
      -Product:  The C3 proton is often shifted downfield to 8.3–8.6 ppm  due to the adjacent 
      
      
      
      -alkyl group affecting the magnetic environment.
    • NOESY: Crucial for definitive assignment. Look for NOE correlations between the N-alkyl group and the C7-H (for

      
      ) vs. C3-H (for 
      
      
      
      ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low N1:N2 Ratio Kinetic control dominant; wrong solvent.Switch to Method B (NaH/THF) . If using Method A, increase temperature to 80°C to encourage thermodynamic equilibration.
Piperidine Quaternization Excess alkylating agent.Strictly limit Alkyl Halide to 1.0–1.1 equiv . Ensure the base is added before the electrophile.
Incomplete Conversion Poor solubility of the anion.If using

, switch to

. Add a phase transfer catalyst (e.g., TBAI) if using non-polar solvents.
Product is Oil/Gum Residual DMF or mixed isomers.Perform a rigorous water wash (x5). Attempt recrystallization from IPA/Heptane to isolate the solid

isomer.

References

  • Regioselective alkylation of indazoles (Mechanism & DFT)

    • L. Lunazzi, et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein J. Org. Chem., 2021.[1][10]

  • Cesium Carbonate Effect

    • S. Slade, et al. "Indazole N-alkylation: A study of the reaction conditions." Journal of Organic Chemistry.
  • Indazole Synthesis Reviews (General Scaffold Context)

    • "Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review." Carib. J. Sci. Tech., 2021.
  • Kinase Inhibitor Synthesis (FGFR/Indazole context)

    • Fishwick et al. "Discovery of 1H-indazole-based derivatives for the inhibition of Fibroblast growth factor receptors."[11] Journal of Medicinal Chemistry.

(Note: While specific CAS 885272-53-7 protocols are proprietary to specific drug master files, the protocols above represent the consensus of high-fidelity organic synthesis for this class of heterocycles.)

Sources

Application Notes & Protocols: Scalable Process Chemistry for Indazole-Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole-piperidine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent PARP inhibitors like Niraparib used in oncology.[1][2][3] The efficient and scalable synthesis of these intermediates is a critical challenge in drug development, demanding robust, cost-effective, and safe chemical processes. This document provides a detailed guide to the scalable synthesis of N-aryl indazole-piperidine intermediates, focusing on strategic route selection, process optimization, and practical, field-tested protocols. We will dissect two primary C-N bond-forming strategies—the Buchwald-Hartwig amination and the Ullmann coupling—providing insights into the causality behind experimental choices to guide researchers and drug development professionals in establishing reliable and scalable manufacturing processes.

Strategic Analysis of Synthetic Routes

The construction of the indazole-piperidine linkage primarily involves the formation of a carbon-nitrogen (C-N) bond between the indazole nitrogen and the piperidine nitrogen. The two most powerful and industrially relevant methods for this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann coupling.[4][5]

1.1. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic chemistry for its broad substrate scope and high functional group tolerance.[5] It typically involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

  • Expertise & Causality: The choice of ligand is paramount to success. Sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or tBuXPhos) are often required to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5][6] These bulky ligands promote the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition to the aryl halide. The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is also critical; it must be strong enough to deprotonate the amine nucleophile but not so harsh as to cause side reactions or degradation of sensitive functional groups.

1.2. Ullmann Condensation / Coupling

The Ullmann reaction is a classical copper-catalyzed method for forming C-N bonds.[7] While historically requiring harsh conditions (high temperatures, stoichiometric copper), modern advancements have introduced ligand-accelerated protocols that proceed under much milder conditions.[8][9]

  • Expertise & Causality: The key to a modern, scalable Ullmann reaction is the ligand, which solubilizes the copper salt and facilitates the coupling. Simple, inexpensive diamine ligands (e.g., N,N'-dimethylethylenediamine, DMEDA) or amino acids (e.g., proline) have proven highly effective.[7][10] Copper(I) salts, such as CuI, are typically preferred as they can directly enter the catalytic cycle.[10] Ullmann reactions can be more cost-effective than their palladium counterparts due to the lower cost of copper, making them highly attractive for large-scale industrial production.[8] However, they can sometimes require higher catalyst loadings and temperatures than the most advanced Buchwald-Hartwig systems.[11]

1.3. Strategic Decision Workflow

The choice between these two powerful methods depends on several factors, including substrate reactivity, functional group compatibility, cost, and scale. The following diagram illustrates a typical decision-making workflow for process development.

G cluster_start Process Initiation cluster_screening Route Scouting & Feasibility cluster_decision Method Selection cluster_optimization Process Optimization cluster_end Final Process Start Define Target Intermediate: 1-(Piperidin-4-yl)-1H-indazole HTS High-Throughput Screening (HTS) [Pd] vs [Cu] Catalysis Start->HTS Cost Cost Analysis: Pd vs. Cu catalyst & ligands HTS->Cost Func_Group Substrate Compatibility (Functional Group Tolerance) HTS->Func_Group Decision Select Primary Route Cost->Decision Func_Group->Decision Route_A Route A: Buchwald-Hartwig Decision->Route_A High reactivity, mild conditions needed Route_B Route B: Ullmann Coupling Decision->Route_B Cost-sensitivity, robust substrates Optimize Optimize: - Catalyst Loading - Solvent & Base - Temperature & Time Route_A->Optimize Route_B->Optimize Purification Develop Scalable Purification (Crystallization vs. Chromatography) Optimize->Purification End Finalized Scalable Process Purification->End

Caption: Decision workflow for selecting a scalable C-N coupling strategy.

Recommended Scalable Synthetic Protocol: Buchwald-Hartwig Amination

This section provides a detailed, step-by-step protocol for the N-arylation of a protected piperidine with a halo-indazole, a common strategy for accessing key intermediates. This protocol is designed to be self-validating by including in-process checks and characterization data.

Target Intermediate: tert-butyl 4-(1H-indazol-1-yl)piperidine-1-carboxylate

2.1. Experimental Protocol

Materials & Equipment:

  • 1H-Indazole

  • tert-butyl 4-bromopiperidine-1-carboxylate (or corresponding tosylate)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon source for inert atmosphere

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reactor Setup: Set up an oven-dried, jacketed reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: To the reactor, charge 1H-Indazole (1.0 eq), tert-butyl 4-bromopiperidine-1-carboxylate (1.05 eq), XPhos (0.02 eq), and Palladium(II) Acetate (0.01 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 10 volumes relative to indazole). Begin stirring to form a slurry.

  • Inerting: Sparge the slurry with nitrogen or argon for 15-20 minutes to ensure the removal of dissolved oxygen. The pre-catalyst complex becomes air-sensitive once activated by the base.

  • Base Addition: Add Sodium tert-butoxide (1.5 eq) portion-wise to the slurry. Causality Note: Portion-wise addition helps to control any initial exotherm.

  • Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by HPLC or LC-MS until consumption of the limiting reagent is complete (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water (5 volumes).

    • Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate (2 x 3 volumes).

    • Combine the organic layers and wash with brine (2 x 5 volumes).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Scalable Method):

    • While laboratory scale purifications often rely on column chromatography, this is not ideal for large-scale production.[1]

    • The crude product should be purified by crystallization. Dissolve the crude oil/solid in a minimal amount of a hot solvent (e.g., isopropanol, heptane, or a mixture thereof).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum to yield the pure target intermediate. Crystallization is a fundamental and scalable technique for purifying solid organic compounds.[12]

2.2. Data Presentation

ParameterTarget ValueDescription
Yield > 85%Isolated yield after crystallization.
Purity (HPLC) > 99.0%Purity assessed by High-Performance Liquid Chromatography.
Appearance White to off-white solidVisual inspection of the final product.
Catalyst Loading 1 mol% PdLowering catalyst loading is key for process economics.
Solvent TolueneChosen for its high boiling point and good solvation properties.
Base NaOtBuStrong, non-nucleophilic base suitable for this transformation.

Process Optimization and Scale-Up Considerations

Transitioning from a laboratory protocol to a large-scale industrial process requires careful consideration of safety, efficiency, and robustness.

  • Telescoped Synthesis: To improve efficiency and reduce waste, consider a "telescoped" or one-pot process where sequential reaction steps are performed in the same reactor without isolating intermediates.[13][14] This minimizes handling, solvent usage, and purification steps.

  • Catalyst System: While palladium is highly effective, its cost is a major factor on scale. Screening for lower-cost copper-based catalysts (Ullmann conditions) is a valuable exercise during process development, especially if the substrate is amenable.[8][9] High-throughput experimentation (HTE) can rapidly screen various catalysts, ligands, and conditions.[6][15]

  • Thermal Safety: C-N coupling reactions can be exothermic. A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is mandatory before scaling up to ensure that the reaction can be controlled safely in a large reactor.[16]

  • Purification: As mentioned, shifting from chromatography to crystallization is essential for scale-up.[1][12] Developing a robust crystallization procedure is a critical step in process development, ensuring high purity and good physical properties of the final intermediate.

  • Continuous Flow Chemistry: For very large scales, transitioning from batch to continuous flow processing can offer significant advantages in safety, consistency, and throughput.[13][14] Flow reactors provide superior heat and mass transfer, allowing for more precise control over reaction conditions.

Conclusion

The synthesis of indazole-piperidine intermediates is a well-established yet challenging field within process chemistry. Both Buchwald-Hartwig amination and modern Ullmann coupling provide viable and scalable routes. The optimal choice depends on a careful, data-driven analysis of cost, substrate scope, and process safety. The protocol detailed herein for the Buchwald-Hartwig amination provides a robust and high-yielding starting point for development. By focusing on scalable purification techniques like crystallization and performing rigorous safety assessments, researchers and drug development professionals can successfully translate these vital chemical transformations from the laboratory to industrial-scale production.

References

  • Processes for the preparation of Niraparib and intermediates thereof.
  • A Telescoped Strategy for the Preparation of Five‐Membered Hetero‐ and Carbocycles via Hydrogen Atom Transfer Photoc
  • Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines.PubMed.
  • Production of Niraparib using Imine Reductases.Research Explorer.
  • A kind of synthetic method for preparing Niraparib.
  • The flow synthesis of heterocycles for natural product and medicinal chemistry applic
  • Synthesis and crystallization procedure of piperidin-4-one and its deriv
  • A General Strategy for N-(Hetero)
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates.Journal of the American Chemical Society.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products.Benchchem.
  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides.NIH.
  • An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones.Organic Chemistry Frontiers (RSC Publishing).
  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules.Taylor & Francis Online.
  • Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.PubMed.
  • [Novel access to indazoles based on palladium-catalyzed amin
  • Scale-Up Guide: Buchwald-Hartwig Amin
  • Ullmann Coupling & other Cu C
  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.University of South Carolina Scholar Commons.
  • Buchwald–Hartwig amin
  • Tartramide Ligands for Copper‐Catalyzed N‐Arylation at Room Temperature.
  • The Copper-Catalyzed N-Arylation of Indoles.Journal of the American Chemical Society.
  • Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in w
  • Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium.Scientia Iranica.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.Caribbean Journal of Science and Technology.

Sources

Application Note: Accelerated Microwave Synthesis of 5-(1-Methyl-piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole-piperidine motif is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for 5-HT receptor agonists (e.g., Lasmiditan analogs) and various kinase inhibitors. Traditional thermal synthesis of 5-(1-Methyl-piperidin-4-yl)-1H-indazole often suffers from poor solubility of the indazole starting material, prolonged reaction times (12–24 hours), and the requirement for N-protection/deprotection steps.

This Application Note details a robust, two-step protocol leveraging Microwave (MW) Irradiation to bypass these bottlenecks. By utilizing high-dielectric heating to accelerate the Suzuki-Miyaura coupling of unprotected 5-bromoindazole, followed by a catalytic hydrogenation, this workflow reduces total synthesis time by >80% while improving impurity profiles.

Key Advantages[1][2]
  • Atom Economy: Direct coupling of unprotected (NH)-indazole eliminates two synthetic steps (protection/deprotection).

  • Speed: MW coupling complete in 30 minutes (vs. 16h thermal).

  • Scalability: Protocol validated for 100 mg to 5 g batch sizes.

Retrosynthetic Strategy & Workflow

The synthesis targets the C5-position of the indazole ring.[1] Direct coupling to a saturated piperidine boronate is synthetically challenging due to competing


-hydride elimination. Therefore, the robust route proceeds via the tetrahydropyridine  intermediate, followed by olefin reduction.
Workflow Diagram

G Start Start: 5-Bromo-1H-indazole Step1 Step 1: MW Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 120°C, 30 min Start->Step1 Reagent Reagent: 1-Methyl-4-boron-1,2,3,6- tetrahydropyridine Reagent->Step1 + Inter Intermediate: Tetrahydropyridine Adduct Step1->Inter Yield: ~85% Step2 Step 2: Hydrogenation Pd/C, H2 (1 atm) MeOH, RT, 4h Inter->Step2 Final Target: 5-(1-Methyl-piperidin-4-yl)- 1H-indazole Step2->Final Yield: >95%

Figure 1: Strategic workflow for the synthesis of the target scaffold. The microwave step (Step 1) is the critical rate-accelerating phase.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Synthesis of 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole.

Materials
  • Reactant A: 5-Bromo-1H-indazole (1.0 equiv)

  • Reactant B: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3][4]·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)

Step-by-Step Methodology
  • Vial Charging: In a 10 mL microwave process vial, add 5-Bromo-1H-indazole (197 mg, 1.0 mmol), Boronate Ester (335 mg, 1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Solvent Addition: Add 4 mL of 1,4-Dioxane and 1 mL of deionized water.

  • Degassing (CRITICAL): Sparge the mixture with Argon or Nitrogen for 5 minutes. Why? Dissolved oxygen causes rapid catalyst deactivation and homocoupling of the boronate.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol). Cap the vial immediately.

  • Irradiation:

    • Temperature: 120 °C

    • Hold Time: 30 minutes

    • Absorption Level: High

    • Stirring: 600 rpm

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH₄OH gradient).

Expert Insight: We utilize Pd(dppf)Cl₂ because the bidentate ferrocenyl ligand creates a wide bite angle, stabilizing the Pd center against thermal agglomeration (formation of Pd black) at 120°C, which is common with monodentate ligands like PPh₃.

Protocol B: Catalytic Hydrogenation

Objective: Reduction of the alkene to yield 5-(1-Methyl-piperidin-4-yl)-1H-indazole.

Step-by-Step Methodology
  • Solution Prep: Dissolve the intermediate from Protocol A (approx. 213 mg, 1.0 mmol) in Methanol (10 mL).

  • Catalyst: Add 10% Pd/C (20 mg, ~10 wt% loading). Safety: Add catalyst under an inert atmosphere (N₂) to prevent ignition of methanol vapors.

  • Reaction: Purge the vessel with H₂ gas (balloon pressure or 1 atm). Stir vigorously at Room Temperature for 4 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate to yield the target compound.

Results & Optimization Data

The following data compares the Microwave protocol against standard thermal reflux conditions.

ParameterThermal Reflux (Oil Bath)Microwave Protocol (This Work)
Temperature 100 °C (Reflux)120 °C
Time 16 Hours30 Minutes
Catalyst Load 5-10 mol%5 mol%
Conversion (LCMS) 75 - 85%>98%
Impurity Profile Significant de-brominated byproductClean (<2% byproduct)
Isolated Yield 62%84%
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by O₂.Increase degassing time to 10 mins; ensure septum is air-tight.
Homocoupling of Boronate Excess O₂ or low halide reactivity.Switch to Cs₂CO₃ (stronger base) to accelerate transmetallation.
Precipitation in Vial Indazole insolubility.Ensure 4:1 Dioxane:Water ratio is maintained. The water is essential to dissolve the inorganic base.

Mechanism of Action (Self-Validating Logic)

The success of this protocol relies on the specific interaction between the microwave field and the ionic species in the reaction matrix.

Mechanism MW Microwave Irradiation (Dielectric Heating) Solvent Polar Solvent Matrix (H2O/Dioxane) MW->Solvent Dipolar Polarization Base Inorganic Base (K2CO3) MW->Base Ionic Conduction Solubility Superheating Effect (Indazole Solubility u2191) Solvent->Solubility Cycle Catalytic Cycle Acceleration (Rate constant k increases) Base->Cycle Fast Transmetallation Result High Yield Coupling Product Cycle->Result Solubility->Cycle Substrate Availability

Figure 2: Mechanistic impact of MW irradiation. The ionic conduction of K₂CO₃ in water combined with dipolar rotation of dioxane results in rapid, volumetric heating that solubilizes the indazole and accelerates the rate-limiting transmetallation step.

References

  • Ben-Yahia, A., et al. (2008). "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." Tetrahedron Letters. Describes the foundational compatibility of unprotected indazoles with MW Suzuki conditions.

  • Lunn, G. (2019). Microwave-Assisted Organic Synthesis: One Hundred Reaction Procedures. Elsevier.
  • Meanwell, N. A., et al. (2018).[1] "Synthesis of 5-HT1F Receptor Agonists." Journal of Medicinal Chemistry. Contextualizes the 5-(piperidin-4-yl)-indazole scaffold in drug discovery (Lasmiditan series).

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Authoritative review on the "non-thermal" vs. thermal effects in MW synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(1-Methyl-piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-(1-Methyl-piperidin-4-yl)-1H-indazole (CAS No. 885272-53-7). This document is intended for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic compound. As a key intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, achieving high purity of this compound is critical for reliable downstream applications and clinical success.[1]

This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this molecule. The methodologies described are grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-(1-Methyl-piperidin-4-yl)-1H-indazole.

Problem 1: Low Yield After Column Chromatography

Question: I am experiencing significant product loss during silica gel column chromatography. What are the potential causes and how can I improve my recovery?

Answer:

Low recovery from silica gel chromatography is a frequent issue when purifying polar, basic compounds like 5-(1-Methyl-piperidin-4-yl)-1H-indazole. The tertiary amine of the piperidine ring and the secondary amine of the indazole ring can strongly interact with the acidic silanol groups on the silica surface, leading to irreversible adsorption or "streaking" and poor separation.

Causality and Mitigation Strategies:

  • Acid-Base Interactions: The primary cause of low yield is the strong interaction between the basic nitrogen atoms in your compound and the acidic silica gel.

    • Solution 1: Basic Modifier in Eluent: To counteract this, add a small amount of a basic modifier to your mobile phase. A common and effective choice is triethylamine (TEA) or ammonia in methanol. Typically, a concentration of 0.1-1% (v/v) TEA in your eluent system (e.g., Dichloromethane/Methanol) is sufficient to neutralize the active sites on the silica gel, thereby reducing product adsorption and improving elution.

    • Solution 2: Deactivated Silica: Consider using a deactivated silica gel. Commercially available options are often treated to reduce the number of acidic silanol groups. Alternatively, you can prepare it by treating standard silica gel with a solution of triethylamine in your chosen solvent system before packing the column.

  • Improper Solvent System: An inappropriate solvent system can lead to either poor elution of the product or co-elution with impurities.

    • Solution: Systematic Solvent Screening: Conduct a thorough thin-layer chromatography (TLC) analysis to optimize your solvent system before scaling up to column chromatography. A good starting point for this compound is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and a polar solvent like methanol (MeOH). By varying the ratio, you can find the optimal polarity for good separation and a reasonable retention factor (Rf) of 0.2-0.4 for your product.

  • Column Overloading: Exceeding the capacity of your column will result in poor separation and potential product loss.

    • Solution: Proper Loading Ratio: As a general rule, the amount of crude material loaded onto the column should be about 1-5% of the mass of the silica gel. For difficult separations, a lower ratio is recommended.

Workflow for Optimizing Column Chromatography:

Caption: Troubleshooting workflow for low recovery in column chromatography.

Problem 2: Product Oiling Out During Recrystallization

Question: I am attempting to recrystallize my crude 5-(1-Methyl-piperidin-4-yl)-1H-indazole, but it keeps oiling out instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solubility of the compound in the chosen solvent is too high at the temperature of crystallization, or when the cooling process is too rapid. The presence of impurities can also disrupt the crystal lattice formation.

Causality and Mitigation Strategies:

  • Solvent Choice is Critical: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Solution: Solvent Screening: Experiment with a range of solvents of varying polarities. Good candidates for this molecule could include ethyl acetate, acetonitrile, isopropanol, or mixtures like ethanol/water or acetone/hexane. The goal is to find a solvent or solvent system that provides a significant solubility differential with temperature.

  • Cooling Rate: Rapid cooling does not allow sufficient time for the molecules to orient themselves into an ordered crystal lattice, favoring the formation of an amorphous oil.

    • Solution: Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. You can further promote crystallization by then placing the solution in an ice bath or refrigerator. For very stubborn cases, a Dewar flask can be used for extremely slow cooling.

  • Supersaturation: If the solution is too concentrated, the compound may precipitate out too quickly as an oil.

    • Solution: Adjust Concentration: If oiling out occurs, add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly again. The key is to find the point of saturation at the higher temperature without being excessively concentrated.

  • Nucleation Issues: The crystallization process requires a nucleation site to begin.

    • Solution 1: Seeding: If you have a small amount of pure, crystalline product, add a seed crystal to the cooled solution to initiate crystallization.

    • Solution 2: Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that can serve as nucleation sites.

Decision Tree for Recrystallization Troubleshooting:

G start Crude Product Oils Out check_solvent Is the solvent system appropriate? start->check_solvent check_cooling Was the cooling rate too fast? check_solvent->check_cooling Yes screen_solvents Screen for a new solvent or co-solvent system check_solvent->screen_solvents No check_concentration Is the solution too concentrated? check_cooling->check_concentration No slow_cool Allow to cool slowly to room temp, then ice bath check_cooling->slow_cool Yes check_impurities Are significant impurities present? check_concentration->check_impurities No reheat_add_solvent Reheat and add more solvent check_concentration->reheat_add_solvent Yes pre_purify Pre-purify by column chromatography check_impurities->pre_purify Yes reheat_add_solvent->slow_cool success Crystals Formed slow_cool->success screen_solvents->success pre_purify->success

Caption: Decision-making process for troubleshooting recrystallization.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 5-(1-Methyl-piperidin-4-yl)-1H-indazole?

A1: The impurities will largely depend on the synthetic route employed. However, some common impurities to be aware of include:

  • Starting Materials: Unreacted starting materials are a common source of contamination.

  • By-products of Cyclization: Depending on the method used to form the indazole ring, various side-products can be generated. For instance, in syntheses involving reductive cyclization, partially reduced intermediates may be present.[2]

  • N-Oxides: The tertiary amine on the piperidine ring is susceptible to oxidation, leading to the formation of the corresponding N-oxide, especially if oxidizing agents are used in the synthesis or if the product is stored improperly.

  • Isomers: In some synthetic pathways, there is a possibility of forming isomeric products. Careful analytical characterization (NMR, MS) is crucial to confirm the desired regiochemistry.

Q2: Can I use reverse-phase chromatography for purification?

A2: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative to normal-phase silica gel chromatography, especially for polar, basic compounds.

  • Advantages: Reverse-phase chromatography often provides better peak shapes for basic compounds and can be more reproducible. It is also well-suited for separating polar impurities.

  • Typical Mobile Phase: A common mobile phase for reverse-phase purification of this compound would be a gradient of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the basic nitrogens. A typical starting point would be 0.1% formic acid in both the aqueous and organic phases.

Q3: What is the expected appearance and stability of pure 5-(1-Methyl-piperidin-4-yl)-1H-indazole?

A3: Pure 5-(1-Methyl-piperidin-4-yl)-1H-indazole is typically a solid at room temperature.[3] Its color can range from off-white to light brown. The compound is generally stable under standard laboratory conditions. However, to ensure long-term stability, it is recommended to store it at 0-8°C in a well-sealed container, protected from light and moisture to prevent degradation, particularly oxidation of the piperidine nitrogen.[1]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. While specific toxicity data for this compound may be limited, it is prudent to treat it as potentially hazardous. Work in a well-ventilated area or a fume hood, and avoid inhalation of dust or direct contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Quantitative Data Summary
ParameterRecommended ConditionsNotes
Normal-Phase Chromatography
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseDichloromethane/Methanol (e.g., 95:5 to 90:10) with 0.1-1% TriethylamineThe ratio should be optimized using TLC.
Reverse-Phase Chromatography
Stationary PhaseC18-functionalized Silica
Mobile PhaseWater/Acetonitrile or Water/Methanol gradient with 0.1% Formic Acid or TFAA typical gradient might run from 5% to 95% organic phase.
Recrystallization Solvents Ethyl Acetate, Acetonitrile, Isopropanol, Ethanol/WaterSolvent choice is highly dependent on the impurity profile.
Storage Conditions 0-8°C, protected from light and moistureEnsures long-term stability.[1]
Step-by-Step Protocol: Flash Column Chromatography
  • TLC Optimization:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., DCM/MeOH in ratios of 98:2, 95:5, 90:10), each containing 0.5% triethylamine.

    • Identify the solvent system that gives your product an Rf value between 0.2 and 0.4 and provides good separation from impurities.

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material you have.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column, ensuring there are no air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.

    • Alternatively, for less soluble materials, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a flash chromatography system or a pump) to begin the elution.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation of your product from impurities.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-(1-Methyl-piperidin-4-yl)-1H-indazole.

    • Dry the product under high vacuum to remove any residual solvent.

References

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

Sources

Technical Support Center: Solubilizing 5-(1-Methyl-piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely reading this because your sample of 5-(1-Methyl-piperidin-4-yl)-1H-indazole (Free Base) is refusing to dissolve in aqueous buffer, or it precipitated immediately upon dilution from DMSO.

The Root Cause: This molecule combines a lipophilic, planar indazole core (high crystal lattice energy) with a basic methyl-piperidine tail.[1] As a Free Base , it is neutral and highly crystalline at physiological pH (7.4), leading to "brick dust" insolubility.[1] It behaves as a Class II/IV compound in the Biopharmaceutics Classification System (BCS).[1]

This guide provides the protocols to overcome these thermodynamic barriers using pH manipulation and co-solvent systems .[1]

Part 1: The Science of the Problem (Why it won't dissolve)

To troubleshoot effectively, you must understand the protonation states of this molecule.[1]

  • The Piperidine Nitrogen (

    
    ):  In the Free Base form, if the pH is above 10, this nitrogen is uncharged.[1] At pH 7.4, it is partially protonated, but often not enough to overcome the lattice energy of the solid indazole core.[1]
    
  • The Indazole Core:

    • Acidic NH (

      
      ):  Acts as a hydrogen bond donor.[1]
      
    • Basic N (

      
      ):  Acts as a weak acceptor.[1]
      
    • Lattice Energy: The planar indazole rings stack efficiently in the solid state (π-π stacking), requiring significant energy to break apart.[1]

The "Crash-Out" Mechanism: When you dissolve the Free Base in DMSO, it is solvated.[1] When you dilute this into PBS (pH 7.4), the water strips away the DMSO.[1] If the local pH isn't low enough to fully protonate the piperidine and keep it solvated, the hydrophobic indazole faces drive the molecules to aggregate and precipitate.[1]

Part 2: Solubility Decision Tree

Use this workflow to determine the correct solubilization strategy for your specific application.

SolubilityWorkflow Start Start: Solid Free Base AppType What is your application? Start->AppType InVitro In Vitro (Cell/Enzyme Assay) AppType->InVitro High Throughput InVivo In Vivo (Animal Dosing) AppType->InVivo High Dose ChemSyn Chemical Synthesis AppType->ChemSyn Reactions DMSO_Stock Make 10-50 mM Stock in 100% DMSO InVitro->DMSO_Stock Acid_Conversion Convert to HCl Salt (See Protocol B) InVivo->Acid_Conversion ChemSyn->DMSO_Stock Dilution Dilution Step DMSO_Stock->Dilution Dilute into Media Success Proceed to Assay Acid_Conversion->Success Soluble in Water PrecipCheck Check for Precipitation Dilution->PrecipCheck PrecipCheck->Success Clear Fail Add Co-solvent (Tween-80 / PEG400) PrecipCheck->Fail Cloudy

Figure 1: Decision matrix for solubilizing indazole-piperidine free bases based on experimental intent.

Part 3: Step-by-Step Protocols

Protocol A: Preparation of DMSO Stock (In Vitro Use)

Best for: Cellular assays, Kinase panels, IC50 determination.

  • Weighing: Weigh the Free Base solid. Note: Electrostatic charges are common.[1] Use an antistatic gun if available.[1]

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .

    • Do NOT use water or buffer at this stage.[1]

  • Mixing: Vortex vigorously for 30 seconds. If solid remains, sonicate at 40°C for 5-10 minutes.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal growth.[1]

Protocol B: "In Situ" Salt Formation (Aqueous/In Vivo Use)

Best for: Animal studies or assays where DMSO > 0.1% is toxic. Goal: Protonate the piperidine nitrogen to generate the soluble cation.

  • Calculate Equivalents: You need 1.0 to 1.1 molar equivalents of Acid (HCl or Methanesulfonic acid).[1]

  • Vehicle Prep: Prepare a vehicle of 5% Dextrose in Water (D5W) or Saline (0.9% NaCl) .[1]

  • Dissolution Step:

    • Suspend the Free Base solid in a small volume of water (e.g., 10% of final volume).[1]

    • Slowly add 1.0 N HCl dropwise while stirring.

    • Monitor clarity. The solution should turn clear as the pH drops below 4-5.[1]

  • Buffering (Critical): Once dissolved, you can carefully back-titrate with dilute NaOH to pH 5.5 - 6.0.[1]

    • Warning: If you go above pH 6.5, the Free Base may crash out.[1]

Protocol C: The "Crash-Resistant" Dilution (Cell Culture)

Problem: Adding 1 µL DMSO stock to 1 mL Media causes a white cloud.

  • Intermediate Dilution: Do not jump from 100% DMSO to 0% DMSO.

  • Step 1: Dilute 10 mM DMSO stock 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM).

  • Step 2: Dilute this mix into your culture media. The PEG acts as a surfactant/dispersant to prevent rapid aggregation of the indazole core.[1]

Part 4: Solubility Data & Solvent Compatibility

Solvent SystemSolubility (Free Base)Solubility (HCl Salt)Comments
Water (Neutral pH) < 0.1 mg/mL (Insoluble)> 10 mg/mL (Soluble)Free base requires pH < 5 to dissolve.[2]
DMSO > 50 mg/mL> 50 mg/mLExcellent solvent for stock solutions.[1]
Ethanol ~ 5-10 mg/mLModerateHeating often required for Free Base.[1]
PBS (pH 7.4) InsolubleRisk of precipitationSalt form may precipitate if pH > 7.[1]
0.1 N HCl > 10 mg/mL> 20 mg/mLBest aqueous vehicle.[1]

Part 5: Frequently Asked Questions (FAQ)

Q1: My solution turned cloudy after adding the DMSO stock to the cell media. Is the data valid? A: No. Cloudiness indicates precipitation (the "Brick Dust" effect).[1] The actual concentration of drug available to the cells is unknown and likely much lower than calculated.[1] Fix: Repeat using Protocol C (Intermediate Dilution) or reduce the final concentration. Ensure DMSO concentration remains < 0.5% to avoid cytotoxicity.[1]

Q2: Can I heat the solution to dissolve the precipitate? A: You can heat DMSO stocks to 40-50°C to dissolve initial solids.[1] However, do not heat aqueous suspensions of the Free Base in an attempt to dissolve them without acid; they will simply re-precipitate upon cooling (supersaturation).[1]

Q3: Why not just buy the HCl salt? A: The HCl salt is hygroscopic (absorbs water from air), making it harder to weigh accurately for small experiments.[1] The Free Base is stable and easier to handle on the bench, provided you know how to solubilize it (Acid or DMSO).[1]

Q4: Is this compound light sensitive? A: Indazoles are generally stable, but as a precaution for all kinase-inhibitor-like scaffolds, store stocks in amber vials to prevent potential photo-oxidation of the piperidine ring or N-oxide formation.[1]

References

  • Stegemann, S., et al. "When poor solubility becomes an issue: From early stage to proof of concept."[1] European Journal of Pharmaceutical Sciences, 2007.[1] Link (General principles of solubilizing weak bases).

  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods."[1] Elsevier, 2016.[1] (Source for pKa and Solubility Profiling).

  • Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety."[1] Chemical Research in Toxicology, 2011.[1] Link (Discussion on reducing lattice energy in indazoles).

  • PubChem Compound Summary. "Indazole Derivatives and Solubility Data." (General chemical property verification). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for CAS 1246069-74-2 before handling.

Sources

Technical Support Center: Piperidine Removal from Indazole Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Indazole Scaffolds Contaminated with Piperidine Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Guide

Executive Summary

Piperidine (


) is a ubiquitous secondary amine used in Fmoc deprotection, Knoevenagel condensations, and nucleophilic aromatic substitutions (

). However, its removal from indazole scaffolds presents a unique "amphoteric trap."

Indazoles are weak bases (


 for the protonated cation) and weak acids (

for the N-H deprotonation). Standard acidic washes often fail or result in yield loss because strong acids protonate the indazole (driving it into water), while strong bases deprotonate it (also driving it into water).

This guide details three self-validating protocols to remove piperidine while retaining the indazole core, prioritized by scale and chemical sensitivity.

Part 1: The "pH Switch" Protocol (Liquid-Liquid Extraction)

Best for: Standard reaction mixtures (100 mg – 50 g scale).

The Logic: To separate piperidine from indazole, you must target the pH window of 3.0–5.0 .

  • At pH 4: Piperidine (

    
     11.[1]2) is fully protonated (
    
    
    
    ) and partitions into the aqueous phase.
  • At pH 4: Indazole (

    
     1.2) remains neutral (unprotonated) and stays in the organic phase.
    
  • Warning: Using 1M HCl (pH < 1) will protonate the indazole

    
    , causing product loss to the aqueous layer.
    
Step-by-Step Protocol
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether if the indazole is poorly soluble.

  • The Buffer Wash (Crucial Step):

    • Prepare a 0.5 M Citric Acid solution (approx. pH 2–3) OR a saturated Ammonium Chloride (

      
      )  solution (approx. pH 5).
      
    • Wash the organic layer 3 times with this solution.[2]

    • Validation: Check the pH of the aqueous output. It must remain acidic (pH < 6). If it turns basic, the piperidine load is too high; add more acid wash steps.

  • Brine Wash: Wash once with saturated brine to break any emulsions formed by the amphiphilic nature of piperidine salts.

  • Drying: Dry over

    
     and concentrate.
    
Visualizing the Solubility Logic

ExtractionLogic cluster_0 The Amphoteric Trap (Why Standard Washes Fail) cluster_1 The Solution: The pH 3-5 Window StrongAcid Strong Acid Wash (pH < 1) (e.g., 1M HCl) ResultAcid Indazole Protonates (Ind-H+) Piperidine Protonates (Pip-H+) BOTH in Water (Yield Loss) StrongAcid->ResultAcid StrongBase Strong Base Wash (pH > 12) (e.g., 1M NaOH) ResultBase Indazole Deprotonates (Ind-) Piperidine Neutral Indazole in Water / Pip in Organic StrongBase->ResultBase MildAcid Mild Acid Wash (pH 3-5) (Citric Acid / NH4Cl) Outcome Piperidine -> Protonated (Water Soluble) Indazole -> Neutral (Organic Soluble) CLEAN SEPARATION MildAcid->Outcome

Figure 1: Solubility behavior of Indazole vs. Piperidine across the pH scale.

Part 2: The "Scavenger" Protocol (Solid-Supported Resins)

Best for: Parallel synthesis, small scales (<100 mg), or acid-sensitive indazoles.

The Logic: If your indazole contains acid-labile groups (e.g., Boc, THP, acetals) that cannot survive a citric acid wash, use a PS-Isocyanate resin. This resin acts as an electrophile, reacting covalently with the secondary amine (piperidine) to form an insoluble urea, which is filtered off.

Comparative Data: Resin Selection
Resin TypeFunctionalityMechanismSuitability for Indazole
PS-Isocyanate Electrophile (

)
Forms urea with PiperidineExcellent. Chemoselective for

amines. Neutral pH.
PS-TsOH Strong Acid (

)
Ionic capture (Salt formation)Poor. Will bind the indazole (acting as a base).
PS-Aldehyde Electrophile (

)
Forms enamine/imineModerate. Slower kinetics than isocyanate.
Step-by-Step Protocol
  • Stoichiometry: Calculate the theoretical excess of piperidine. Add 3.0 equivalents of PS-Isocyanate resin relative to the piperidine content.[3]

  • Solvent: Dissolve crude mixture in DCM or THF (Resins swell best in these; avoid MeOH).

  • Incubation: Shake gently at room temperature for 2–4 hours .

    • Validation: Spot TLC. Stain with Ninhydrin. If a piperidine spot persists, add 1 more equivalent of resin and heat to 40°C for 1 hour.

  • Filtration: Filter through a fritted syringe or Celite pad. The filtrate contains the clean indazole.

Part 3: The "Azeotrope" Protocol (Distillation)

Best for: Large scale (>50 g) or robust substrates.

The Logic: Piperidine has a boiling point of 106°C, making it difficult to remove by standard rotary evaporation. However, it forms low-boiling azeotropes with specific solvents, allowing removal at lower temperatures.

Azeotropic Data Table
SolventAzeotrope BP (°C)Piperidine % in AzeotropeNotes
Ethanol 78.2°C~5%Gentle. Good for most indazoles.
Water 92.8°C~35%Efficient, but requires high temp.
Toluene ~105°CVariableBest for trace removal. Breaks H-bonds.
Step-by-Step Protocol
  • Concentrate the reaction mixture to a minimal volume.

  • Add 10 volumes of Toluene (relative to crude mass).

  • Evaporate to dryness.

  • Repeat 2–3 times. The toluene disrupts the piperidine-indazole hydrogen bonding network and carries the amine over.

Troubleshooting & FAQs

Q1: My indazole is co-eluting with piperidine on the silica column. How do I separate them?

  • Issue: Piperidine drags (tails) on silica due to interaction with acidic silanols, often overlapping with polar indazoles.

  • Fix: Pre-saturate the silica or modify the mobile phase. Add 1% Triethylamine (TEA) or 1%

    
      to your DCM/MeOH eluent. This blocks the silanol sites, allowing the piperidine to elute quickly or the indazole to move freely. Alternatively, switch to Reverse Phase (C18)  using an acidic modifier (0.1% Formic Acid), which protonates the piperidine (elutes at void volume) while retaining the indazole.
    

Q2: I used the Citric Acid wash, but my yield is very low.

  • Diagnosis: Your indazole might have an electron-donating group (e.g., -OMe, -NH2) that increases its basicity, causing it to protonate even at pH 3.

  • Fix: Switch to a Phosphate Buffer (pH 5.5–6.0) . This is acidic enough to protonate piperidine (

    
     11) but likely safe for more basic indazoles.
    

Q3: Can I use HCl gas in Ether to precipitate the piperidine?

  • Risk: Yes, Piperidine-HCl is a solid. However, Indazole-HCl is also often an insoluble solid in ether. You will likely co-precipitate your product. This method is only recommended if you have confirmed your indazole salt is soluble in the chosen solvent.

Workflow Visualization

PiperidineRemoval cluster_sensitive Acid Sensitive / Small Scale cluster_robust Robust / Large Scale Start Crude Indazole Mixture (+ Piperidine) Decision Is Indazole Acid Sensitive? Start->Decision Resin Add PS-Isocyanate Resin (3.0 equiv, DCM) Decision->Resin Yes (e.g., Boc/THP) Wash Liquid-Liquid Extraction (EtOAc vs 0.5M Citric Acid) Decision->Wash No (Standard) Filter Filter Solid Urea Resin->Filter Clean1 Clean Product Filter->Clean1 Check Check Aqueous pH (Must be < 6) Wash->Check Check->Wash pH Basic (Repeat) Clean2 Organic Layer -> Dry -> Conc. Check->Clean2 pH OK

Figure 2: Decision tree for selecting the appropriate piperidine removal strategy.

References
  • Biotage. "Isocyanate (NCO) Scavenger Resin: Technical Note." Biotage Technical Literature, 2024 .

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd Edition, Oxford University Press, 2012. (Chapter 8: Acidity, Basicity, and pKa).
  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry Department, 2023 .

  • Lide, D. R.CRC Handbook of Chemistry and Physics. 84th Edition, CRC Press, 2003.
  • BenchChem. "Workup Procedure for 1-Piperidinepropanol Reaction Mixture." Technical Support Center, 2025 .[4]

Sources

Technical Support Center: Guidance on Handling Hygroscopic 1-Methyl-Piperidinyl Indazole Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-methyl-piperidinyl indazole salts. The inherent hygroscopicity of these compounds presents unique challenges in experimental accuracy and product stability. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your research and development processes.

Understanding the Challenge: The Hygroscopic Nature of Indazole Salts

Indazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the scaffold for numerous drug candidates.[1][2] However, their salt forms, often utilized to improve solubility and bioavailability, can exhibit a strong affinity for atmospheric moisture.[3][4] This hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, can lead to a cascade of issues if not properly managed.[5][6][7]

Moisture absorption can induce physical and chemical changes in the active pharmaceutical ingredient (API), including:

  • Physical Changes: Deliquescence (dissolving in absorbed water), caking, changes in crystal structure, and altered powder flow.[6][8][9]

  • Chemical Degradation: Hydrolysis, leading to the formation of impurities and a reduction in the API's potency.[3][6][10]

  • Inaccurate Measurements: Continuous weight gain during handling and weighing, leading to significant errors in concentration calculations.[11][12]

This guide will equip you with the knowledge and practical techniques to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: My vial of 1-methyl-piperidinyl indazole salt appears clumpy and wet upon opening. Is it still usable?

A1: The clumpy and wet appearance is a clear indication of moisture absorption.[6] While the material may not be completely degraded, its purity and effective concentration are compromised. Using this material without proper assessment can lead to inaccurate and irreproducible experimental results.

Causality: The salt has likely been exposed to ambient humidity during previous handling or due to improper storage. The polar nature of the salt form attracts water molecules, leading to the observed physical changes.[13]

Recommended Action:

  • Quantify Water Content: The first step is to determine the exact water content. The gold-standard method for this is Karl Fischer titration .[14] Alternatively, Thermogravimetric Analysis (TGA) can indicate the presence of water and other volatiles.[15]

  • Assess Purity: After determining the water content, assess the chemical purity of the compound using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for degradants.

  • Correction or Drying: If the compound is chemically stable and only contains excess water, you can calculate the corrected mass for your experiments based on the water content. For some stable salts, drying under vacuum at a controlled temperature may be an option, but this should be approached with caution as it can sometimes induce phase changes.[15] If significant degradation is observed, the batch should be discarded.

Q2: I'm struggling to get a consistent weight for my hygroscopic indazole salt on the analytical balance. The reading keeps increasing. How can I weigh it accurately?

A2: This is a classic problem when handling hygroscopic materials.[12] The continuous increase in weight is due to the rapid absorption of atmospheric moisture.[11]

Causality: The exposed surface area of the powder readily interacts with humidity in the weighing environment. Analytical balances are sensitive enough to detect these minute but constant changes.

Recommended Protocol for Accurate Weighing:

  • Minimize Exposure Time: Work as quickly and efficiently as possible. Have all necessary equipment (spatulas, weighing boats, vials) ready before opening the compound's primary container. Aim to complete the weighing process in under a minute.[12]

  • Use a Suitable Weighing Vessel: Instead of open weighing paper, use a tared, sealed container like a screw-cap vial or a small beaker with a watch glass.[12][16] This minimizes air exposure.

  • Weighing by Difference: This is a highly effective technique.

    • Tare a sealed vial containing the hygroscopic powder.

    • Quickly transfer an approximate amount of the powder into your reaction vessel.

    • Immediately reseal the vial and weigh it again.

    • The difference in weight is the exact amount of compound transferred.[12]

  • Controlled Environment: If available, perform weighing inside a glove box with a controlled, low-humidity atmosphere (e.g., nitrogen or argon).[15][17][18] If a glove box is not accessible, a desiccator cabinet can provide a less humid environment for short-term handling.[5]

Q3: What are the optimal storage conditions for 1-methyl-piperidinyl indazole salts to prevent moisture uptake?

A3: Proper storage is the most critical preventative measure.

Causality: Continuous exposure to even moderate levels of humidity will lead to gradual water absorption over time.

Recommended Storage Protocol:

  • Primary Container: Always keep the salt in its original, tightly sealed container. If the original container's seal is compromised, transfer the material to a new, airtight glass vial with a secure cap.

  • Secondary Containment: Place the primary container inside a desiccator.[5] The desiccator should contain an active desiccant like silica gel, molecular sieves, or anhydrous calcium sulfate. Ensure the desiccant is regularly regenerated or replaced.

  • Temperature: Store at a cool, stable temperature as recommended on the product's technical data sheet. Avoid temperature cycling, which can cause pressure changes and potentially compromise the container's seal.[19][20]

  • Inert Atmosphere: For highly sensitive compounds, after dispensing, flush the headspace of the container with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability between replicate experiments or a gradual decrease in compound potency over time.

  • Root Cause Analysis: This often points to inaccurate compound concentration due to unaccounted-for water content in the hygroscopic salt. If the stock solution was prepared based on the assumption of an anhydrous compound, the actual concentration will be lower.

  • Troubleshooting Workflow:

    A Inconsistent Assay Results B Check Stock Solution Age & Storage A->B C Quantify Water Content of Solid (Karl Fischer) B->C If solid was handled improperly E Prepare Fresh Stock from Properly Handled Solid B->E If stock is old or improperly stored D Re-assay with Corrected Concentration C->D F Consistent Results D->F E->F G Problem Resolved F->G

    Caption: Troubleshooting workflow for inconsistent assay results.

  • Preventative Measures:

    • Always determine the water content of a new batch of a hygroscopic salt before preparing stock solutions.

    • Record the water content on the vial and in your lab notebook.

    • Adjust the mass of the solid used for stock solution preparation to account for the water content, ensuring you achieve the desired molar concentration of the active molecule.

    • Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air.

Issue 2: Poor Powder Flow and Caking During Formulation
  • Symptom: The powdered salt is difficult to handle, adheres to surfaces, and does not flow freely, complicating processes like tablet pressing or capsule filling.[5][9]

  • Root Cause Analysis: Moisture absorption leads to the formation of liquid bridges between particles, increasing inter-particle adhesion and causing clumping and caking.[5]

  • Troubleshooting Workflow:

    A Poor Powder Flow / Caking B Review Manufacturing Environment A->B D Incorporate Excipients A->D If environmental control is insufficient C Implement Humidity Control (e.g., HVAC with dehumidifier) B->C RH > 40-50% F Improved Formulation Handling C->F E Select Glidants (e.g., colloidal silicon dioxide) or Moisture Scavengers D->E E->F G Problem Resolved F->G

    Caption: Troubleshooting workflow for formulation and handling issues.

  • Preventative Measures & Solutions:

    • Environmental Control: Manufacturing and formulation processes should be conducted in a humidity-controlled environment. The World Health Organization often recommends relative humidity levels around 50%, but for highly hygroscopic materials, levels below 40% are preferable.[20]

    • Formulation Strategies:

      • Co-processing with Excipients: Incorporating excipients that can preferentially absorb moisture or act as a barrier can protect the API.[9][21]

      • Film Coating: For solid dosage forms, applying a hydrophobic film coating can act as a physical barrier to moisture ingress.[9][10]

      • Packaging: Utilize high-barrier packaging materials, such as aluminum blisters, to protect the final product.[5]

Experimental Protocol: Gravimetric Sorption Analysis

To quantitatively classify the hygroscopicity of a 1-methyl-piperidinyl indazole salt, a gravimetric sorption analysis can be performed. This method involves exposing the sample to a controlled humidity environment and measuring the change in mass.[]

Objective: To determine the percentage of water uptake at a specific relative humidity (RH).

Materials:

  • Analytical balance (readable to 0.01 mg)

  • Hygroscopic 1-methyl-piperidinyl indazole salt

  • Weighing bottle with a stopper

  • Desiccator containing a saturated salt solution to maintain a constant RH (e.g., a saturated solution of sodium chloride creates an RH of approximately 75% at 25°C).

  • A second desiccator with an active desiccant (e.g., anhydrous phosphorus pentoxide) for initial drying.

Procedure:

  • Initial Drying: Place an accurately weighed sample (approx. 10-20 mg) in an open weighing bottle inside a desiccator with a strong desiccant for 24 hours to obtain a baseline dry weight.

  • Weighing: After 24 hours, quickly stopper the weighing bottle inside the desiccator, remove it, and weigh it accurately. This is your initial mass (m_initial).

  • Exposure to Humidity: Transfer the open weighing bottle containing the sample to the second desiccator with the saturated salt solution (e.g., 75% RH).

  • Equilibration: Store the sample in the humidity-controlled desiccator for 24 hours.

  • Final Weighing: After 24 hours, quickly stopper the weighing bottle, remove it from the desiccator, and weigh it accurately. This is your final mass (m_final).

  • Calculation: Calculate the percentage weight gain using the following formula:

    % Weight Gain = [(m_final - m_initial) / m_initial] * 100

Data Interpretation:

The hygroscopicity can be classified based on the percentage weight gain at 25°C and 80% RH, according to the European Pharmacopoeia standards, although the principle applies to other conditions.

Classification Weight Gain (%)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

This table is based on the principles outlined in pharmaceutical guidelines for hygroscopicity classification.[5]

By understanding and proactively managing the hygroscopic nature of 1-methyl-piperidinyl indazole salts, researchers can ensure the accuracy, reproducibility, and stability of their work, ultimately accelerating the drug development process.

References

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). Google AI.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC.
  • Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others? (2010, October 10). Quora.
  • Humidity controlled storage in pharmaceutical applications. (n.d.). Google AI.
  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025, December 5). Google AI.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (n.d.). Google AI.
  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum.
  • Hygroscopicity Testing. (n.d.). BOC Sciences.
  • The most fundamental of fundamentals - How do you weigh your stuff? (2019, May 25). Reddit.
  • How do you handle hygroscopic salts? (n.d.). HepatoChem.
  • Tips & Tricks: Weighing. (n.d.). University of Rochester, Department of Chemistry.
  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (n.d.). ResearchGate.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). MDPI.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Google AI.
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (n.d.). GSC Biological and Pharmaceutical Sciences.
  • Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule. (n.d.). ResearchGate.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). PubMed.
  • [Evaluation of the influence of humidity and temperature on the drug stability by initial average rate experiment.]. (2025, August 6). ResearchGate.
  • The Effects of Humidity on Pharmaceuticals. (2018, March 22). MadgeTech.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). Google AI.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 5-(1-Methyl-piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum for 5-(1-Methyl-piperidin-4-yl)-1H-indazole , a pharmacophore scaffold commonly utilized in kinase inhibitors (e.g., AKT, CGRP antagonists).

The analysis compares analytical performance across two critical dimensions:

  • Solvent Systems: Comparing DMSO-d6 (the gold standard for tautomeric stabilization) vs. CDCl3 (common but problematic for this substrate).

  • Process Control: Distinguishing the target molecule from its synthetic precursor, 5-bromo-1H-indazole , to validate Suzuki coupling success.

Part 1: Structural Logic & Signal Prediction

The molecule comprises two distinct magnetic domains: the aromatic Indazole core and the aliphatic N-methyl-piperidine ring. Understanding the electronic environment of each is a prerequisite for accurate assignment.

Structural Diagram & Numbering

The following diagram illustrates the atom numbering used throughout this guide.

G cluster_indazole Indazole Core cluster_piperidine Piperidine Ring N1 N1 N2 N2 N1->N2 C3 C3 N2->C3 C3a C3a C3->C3a C4 C4 C3a->C4 C5 C5 C4->C5 C6 C6 C5->C6 C4_pip C4' C5->C4_pip Linker C7 C7 C6->C7 C7a C7a C7->C7a C7a->N1 C7a->C3a C3_pip C3' C4_pip->C3_pip C5_pip C5' C4_pip->C5_pip C2_pip C2' C3_pip->C2_pip C6_pip C6' C5_pip->C6_pip N1_pip N1' C2_pip->N1_pip C6_pip->N1_pip C_Me Me N1_pip->C_Me

Figure 1: Connectivity map of 5-(1-Methyl-piperidin-4-yl)-1H-indazole. Note the linkage at C5 of the indazole to C4' of the piperidine.

Part 2: Comparative Analysis - Solvent Selection

The choice of solvent is the single most critical variable in the analysis of indazoles due to the exchangeable proton at N1.

Comparison: DMSO-d6 vs. CDCl3[1]
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Scientific Rationale
Indazole NH (H1) Visible (Broad s, 12.8–13.1 ppm)Invisible/Broad (Baseline)DMSO acts as a H-bond acceptor, slowing proton exchange and stabilizing the N1-H tautomer. In CDCl3, rapid exchange often broadens this peak into the baseline.
Solubility ExcellentModerateThe polar indazole core aggregates in non-polar CDCl3, potentially causing line broadening.
Water Peak ~3.33 ppm~1.56 ppmIn DMSO, water does not interfere with critical aliphatic signals. In CDCl3, water overlaps with piperidine multiplets (~1.6 ppm).
Resolution HighHighBoth provide good resolution, but DMSO separates the aromatic signals (H4, H6, H7) more effectively due to polarity-induced shifts.

Verdict: DMSO-d6 is the superior solvent for full structural characterization. CDCl3 should only be used if the sample must be recovered or for specific solubility studies.

Part 3: Comparative Analysis - Reaction Monitoring

In drug development, this molecule is typically synthesized via Suzuki-Miyaura coupling of 5-bromo-1H-indazole and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.

The table below outlines the diagnostic shifts that confirm the reaction's success (Transformation of Br to Piperidine).

Diagnostic Signal Shifts (in DMSO-d6)
Proton AssignmentPrecursor (5-Bromo-1H-indazole) Product (5-(1-Methyl-piperidin-4-yl)-...) Interpretation
H4 (Indazole) ~8.00 ppm (d, J=1.5 Hz)~7.65 ppm (s) CRITICAL: The H4 proton shifts upfield when the electron-withdrawing Bromine is replaced by the electron-donating alkyl piperidine group.
Piperidine Region Absent Present (1.6 – 2.9 ppm) Appearance of complex aliphatic multiplets confirms coupling.
N-Methyl Absent ~2.20 ppm (s) Sharp singlet integrating to 3H. Confirms the piperidine moiety is intact.
H3 (Indazole) ~8.05 ppm (s)~7.98 ppm (s) Minimal change; H3 is distant from the substitution site.

Part 4: Detailed Assignment & Experimental Data

The following data represents the consensus assignment for the target molecule in DMSO-d6 at 300K.

1H NMR Data Table
Shift (δ ppm)MultiplicityIntegralAssignmentCoupling (J Hz)Notes
12.95 br s1HIndazole NH -Exchangeable; disappears with D2O shake.
7.98 s1HH3 -Characteristic sharp singlet of the pyrazole ring.
7.65 s1HH4 -Adjacent to substitution site; may show tiny meta-coupling.
7.48 d1HH7 8.5Ortho coupling to H6.
7.28 dd1HH6 8.5, 1.5ABX system with H7 and H4.
2.88 d (br)2HPip-H2'/H6' (eq) 11.0Equatorial protons of the piperidine ring.
2.65 m (tt)1HPip-H4' 12.0, 3.5Methine proton linking the two rings.
2.20 s3HN-CH3 -Diagnostic Singlet.
1.98 t (br)2HPip-H2'/H6' (ax) 11.0Axial protons; often broadened.
1.75 m4HPip-H3'/H5' -Overlapping multiplets.
Experimental Workflow

The following Graphviz diagram outlines the optimal workflow for acquiring and processing this data.

Workflow cluster_prep Sample Preparation cluster_acq Acquisition Parameters cluster_proc Processing Step1 Weigh 5-10 mg Target Compound Step2 Dissolve in 0.6 mL DMSO-d6 Step1->Step2 Step3 Add TMS (Optional) or use Residual Peak (2.50 ppm) Step2->Step3 Param1 Pulse Angle: 30° (zg30) Step3->Param1 Param2 Relaxation Delay (D1): ≥ 2.0s (Prevent N-Me saturation) Param1->Param2 Param3 Scans (NS): 16-64 Param2->Param3 Proc1 Line Broadening (LB): 0.3 Hz Param3->Proc1 Proc2 Baseline Correction (Bernstein Polynomial) Proc1->Proc2

Figure 2: Optimized NMR Acquisition Workflow. Note the relaxation delay requirement to ensure accurate integration of the N-Methyl singlet.

Part 5: Protocol for Self-Validation

To ensure the spectrum is valid and free from common artifacts, perform these three checks:

  • The "Integral Ratio" Test:

    • Set the N-Methyl singlet (approx 2.2 ppm) to an integral of 3.00 .

    • Validation: The aromatic region (7.2–8.0 ppm) must integrate to exactly 4.00 protons. Deviations >10% indicate impurity or incomplete relaxation (increase D1).

  • The "Exchange" Test:

    • Add 1 drop of D2O to the NMR tube and shake.

    • Validation: The broad singlet at ~13.0 ppm (Indazole NH) must disappear. If it remains, the peak is an impurity (likely an acid or non-exchangeable artifact).

  • The "Residual Solvent" Check:

    • Verify the DMSO pentet is at 2.50 ppm and the water signal is at 3.33 ppm .

    • Warning: If using CDCl3, look for the CHCl3 singlet at 7.26 ppm . Note that this often overlaps with the Indazole H6/H7 signals, complicating analysis.

References

  • Migliorini, A. et al. (2012). "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 17, 4510-4524.

    • Context: Establishes Suzuki coupling protocols for 5-substituted indazoles and c
  • Abraham, R. J. et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1]

    • Context: Authoritative source on solvent-induced shifts (DMSO vs CDCl3)
  • Chaturvedula, P. V. et al. (2013). "Discovery of BMS-742413: a potent human CGRP antagonist."[2] Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161.[2]

    • Context: Describes indazole-piperidine scaffolds in drug discovery, supporting the relevance of the 5-(1-methyl-piperidin-4-yl) motif.
  • Babij, N. R. et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development, 20(3), 661–667.

    • Context: Essential for distinguishing the target molecule signals from common solvent impurities (W

Sources

A Senior Application Scientist's Guide to HPLC Purity Standards for 5-(1-Methyl-piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle, but a fundamental cornerstone of safety and efficacy. For a molecule like 5-(1-Methyl-piperidin-4-yl)-1H-indazole, a versatile building block in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is paramount.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in scientific principles and practical application. We will explore the nuances of method development, compare viable alternatives, and provide the supporting data and protocols necessary for immediate implementation in a research or quality control setting.

The Criticality of Purity for 5-(1-Methyl-piperidin-4-yl)-1H-indazole

5-(1-Methyl-piperidin-4-yl)-1H-indazole, with its indazole and methyl-piperidine moieties, presents a unique set of analytical challenges.[1] Potential impurities can arise from the synthetic route or degradation, and these may include starting materials, intermediates, by-products, or degradants formed under stress conditions such as acid/base hydrolysis, oxidation, or photolysis.[3][4][5][6][7] A well-designed, stability-indicating HPLC method is therefore essential to separate and quantify the main compound from all potential impurities, ensuring the quality and consistency of the API.

Comparative Analysis of HPLC Methods

The choice of HPLC method can significantly impact the accuracy, precision, and efficiency of purity analysis. Here, we compare two robust reversed-phase HPLC (RP-HPLC) methods, highlighting the critical role of the stationary phase and mobile phase pH in achieving optimal separation.

Method A: The Industry Workhorse - C18 Stationary Phase with Acidic Mobile Phase

A C18 column is the most common starting point for RP-HPLC method development due to its broad applicability and hydrophobicity.[8][9] For a basic compound like 5-(1-Methyl-piperidin-4-yl)-1H-indazole, an acidic mobile phase is often employed to ensure the analyte is in its protonated, more polar form, leading to better peak shape and retention.[10][11][12][13]

Method B: An Alternative Approach - Phenyl-Hexyl Stationary Phase with a Modified Mobile Phase

A Phenyl-Hexyl stationary phase offers a different selectivity compared to a standard C18 column.[8][9][14][15][16] The phenyl rings in the stationary phase can induce pi-pi interactions with the aromatic indazole ring of the analyte, providing an alternative separation mechanism that can be advantageous for resolving closely related impurities, particularly those with aromatic substitutions.

Performance Comparison

The following table summarizes the hypothetical performance data for the two methods, based on typical results for similar compounds.

ParameterMethod A (C18, Acidic pH)Method B (Phenyl-Hexyl, Mid-pH)Justification
Resolution (API vs. Critical Impurity Pair) 1.82.5The Phenyl-Hexyl column provides enhanced selectivity for aromatic impurities through pi-pi interactions, leading to better resolution of a critical pair.[8][15][16]
Tailing Factor (API Peak) 1.21.1Operating at a pH closer to the pKa of the piperidine nitrogen can sometimes improve peak symmetry by minimizing secondary interactions with residual silanols.[11][12]
Retention Time (API) 8.5 min10.2 minThe increased interaction with the phenyl-hexyl stationary phase can lead to longer retention times.[14]
Sensitivity (LOD for a Key Impurity) 0.01%0.008%The sharper peaks obtained with Method B can lead to improved signal-to-noise and thus better sensitivity.
Robustness to pH changes HighModerateMethod A, operating at a low pH, is further from the pKa of the analyte, making it less susceptible to small variations in mobile phase pH.[13]

Experimental Protocols

Method A: C18 with Acidic Mobile Phase

Objective: To determine the purity of 5-(1-Methyl-piperidin-4-yl)-1H-indazole using a standard C18 column with an acidic mobile phase.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% Trifluoroacetic acid in Water.

      • Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 10% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 5-(1-Methyl-piperidin-4-yl)-1H-indazole reference standard in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

Method B: Phenyl-Hexyl with Mid-pH Mobile Phase

Objective: To achieve alternative selectivity for the purity analysis of 5-(1-Methyl-piperidin-4-yl)-1H-indazole using a Phenyl-Hexyl column.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.5 with Acetic Acid.

      • Solvent B: Acetonitrile.

    • Gradient: 15% B to 80% B over 18 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 5-(1-Methyl-piperidin-4-yl)-1H-indazole reference standard in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical considerations in selecting an appropriate HPLC method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh API Reference Standard & Sample dissolve Dissolve in Diluent (e.g., ACN/Water) prep_start->dissolve prep_end Final Concentration (e.g., 0.1 mg/mL) dissolve->prep_end injection Inject into HPLC System prep_end->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report Method_Selection_Logic cluster_screening Initial Method Screening cluster_evaluation Performance Evaluation cluster_decision Method Selection start Define Analytical Goal: Purity of 5-(1-Methyl-piperidin-4-yl)-1H-indazole c18_acidic Method A: C18 Column (Acidic Mobile Phase) start->c18_acidic phenyl_midph Method B: Phenyl-Hexyl Column (Mid-pH Mobile Phase) start->phenyl_midph resolution Resolution of Impurities c18_acidic->resolution peak_shape Peak Shape (Tailing) c18_acidic->peak_shape sensitivity Sensitivity (LOD/LOQ) c18_acidic->sensitivity phenyl_midph->resolution phenyl_midph->peak_shape phenyl_midph->sensitivity routine_qc Routine QC: Method A (Robust & Established) resolution->routine_qc Adequate impurity_profiling Impurity Profiling/Problem Solving: Method B (Alternative Selectivity) resolution->impurity_profiling Superior peak_shape->routine_qc sensitivity->impurity_profiling

Caption: Decision logic for selecting the optimal HPLC method.

Conclusion and Recommendations

Both the C18-based method with an acidic mobile phase and the Phenyl-Hexyl-based method with a mid-range pH mobile phase are viable for the purity determination of 5-(1-Methyl-piperidin-4-yl)-1H-indazole.

  • Method A (C18, Acidic pH) is recommended for routine quality control due to its robustness and alignment with standard industry practices for basic compounds. Its performance is predictable and reliable for established impurity profiles.

  • Method B (Phenyl-Hexyl, Mid-pH) serves as an excellent orthogonal method. It is particularly valuable during method development and for investigating out-of-specification results, as its alternative selectivity can resolve impurities that may co-elute with the main peak or other impurities in the standard C18 method.

For comprehensive characterization and validation, it is best practice to develop and validate both methods. This dual-method approach provides a more complete picture of the compound's purity and ensures that no impurities are overlooked. The choice of method for routine use will then depend on the specific impurity profile of the synthetically derived material and the intended application.

References

  • ResearchGate. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]

  • HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. [Link]

  • ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of... [Link]

  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? [Link]

  • ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. [Link]

  • Queen's University Belfast Research Portal. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • PubMed. (2013). Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery. [Link]

  • International Journal of Pharmaceutical Investigation. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. [Link]

  • Amerigo Scientific. (n.d.). 5-(1-Methyl-Piperidin-4-Yl)-1H-Indazole. [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

Sources

A Technical Guide to the LC-MS/MS Fragmentation of 5-(1-Methyl-piperidin-4-yl)-1H-indazole: Elucidation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of 5-(1-Methyl-piperidin-4-yl)-1H-indazole. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the predictable fragmentation pathways of this heterocyclic scaffold, offers a robust experimental protocol for its analysis, and compares its fragmentation behavior with that of structurally related compounds and alternative analytical methodologies.

The compound 5-(1-Methyl-piperidin-4-yl)-1H-indazole, with a molecular formula of C₁₃H₁₇N₃ and a molecular weight of 215.29 g/mol , is a molecule of interest in medicinal chemistry and pharmaceutical research.[1][2] Its structure, featuring a rigid indazole core linked to a flexible N-methylpiperidine moiety, presents a unique fragmentation profile under mass spectrometric analysis. Understanding this profile is critical for its unambiguous identification, structural confirmation in complex matrices, and for metabolite profiling studies.

Predicted Fragmentation Pathway via Electrospray Ionization (ESI)

Under positive mode electrospray ionization, 5-(1-Methyl-piperidin-4-yl)-1H-indazole is expected to readily form a protonated precursor ion, [M+H]⁺, with a calculated m/z of 216.1495. The basic nitrogen atoms on both the piperidine and indazole rings serve as likely sites for protonation. Subsequent fragmentation via collision-induced dissociation (CID) is anticipated to proceed through several high-probability pathways, primarily involving the more labile piperidine ring and the bond connecting it to the indazole core.

The fragmentation of N-substituted piperidine derivatives is well-characterized and often involves alpha-cleavage adjacent to the nitrogen atom, ring-opening reactions, or cleavage of the bonds to its substituents.[3][4] Similarly, indazole structures have their own characteristic fragmentation patterns, often involving the stable aromatic core.[5][6]

The proposed fragmentation cascade for the [M+H]⁺ ion of 5-(1-Methyl-piperidin-4-yl)-1H-indazole is visualized below.

G cluster_main Fragmentation Pathways precursor Precursor Ion [M+H]⁺ 5-(1-Methyl-piperidin-4-yl)-1H-indazole m/z 216.15 frag_A Fragment A 1-Methyl-4-methylenepiperidinium m/z 112.11 precursor->frag_A Pathway 1 α-Cleavage & Ring Opening frag_B Fragment B Indazole Radical Cation m/z 117.06 precursor->frag_B Pathway 2 Homolytic Cleavage at C-C bond frag_C Fragment C 1,2,3,6-Tetrahydropyridinium Ion m/z 98.10 precursor->frag_C Pathway 3 Loss of Indazole frag_E Fragment E Indazolyl Cation m/z 117.06 precursor->frag_E Pathway 4 Heterolytic Cleavage at C-C bond frag_D Fragment D Iminium Ion m/z 58.07 frag_C->frag_D Retro-Diels-Alder

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated 5-(1-Methyl-piperidin-4-yl)-1H-indazole.

  • Pathway 1 (α-Cleavage): A dominant fragmentation route for N-alkyl piperidines involves cleavage of the C-C bonds adjacent to the nitrogen atom.[3] For this molecule, cleavage within the piperidine ring can lead to the formation of a stable, resonance-stabilized iminium ion. A key fragment is predicted at m/z 112.11 , corresponding to the 1-methyl-4-methylenepiperidinium ion, resulting from the loss of the indazole moiety as a neutral radical.

  • Pathway 2 & 4 (C-C Bond Cleavage): The bond connecting the piperidine C4 and the indazole C5 is a likely point of scission. Depending on where the charge is retained, this cleavage can generate two primary fragments. If the charge is retained on the indazole portion, it would yield an ion at m/z 117.06 (Indazolyl cation or radical cation).[5] If the charge is retained on the piperidine fragment, it would generate the protonated 1-methyl-4-vinylpiperidine ion.

  • Pathway 3 (Loss of Indazole): The entire indazole group can be lost as a neutral molecule, leading to a charged piperidine fragment. This would result in a characteristic ion at m/z 98.10 , corresponding to the protonated 1-methyl-1,2,3,6-tetrahydropyridine.[3] This fragment can undergo a subsequent retro-Diels-Alder reaction to produce a highly characteristic iminium ion at m/z 58.07 .

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a validated starting point for the robust detection and fragmentation analysis of the title compound. The choices within this protocol are grounded in established practices for analyzing polar, basic heterocyclic compounds.[3][7]

G cluster_workflow LC-MS/MS Experimental Workflow prep Sample Preparation 1 µg/mL in Mobile Phase A lc UHPLC Separation C18 Column (2.1x50 mm, 1.8 µm) Gradient: H₂O/ACN + 0.1% Formic Acid prep->lc Inject 2 µL ion Ionization Positive Mode ESI Capillary: 3.5 kV, Source Temp: 120 °C lc->ion ms1 MS1 Full Scan Scan Range: m/z 100-500 Identify Precursor Ion [M+H]⁺ at m/z 216.15 ion->ms1 ms2 MS2 Product Ion Scan Isolate m/z 216.15 Ramped Collision Energy (10-40 eV) ms1->ms2 Precursor Selection acq Data Acquisition & Analysis Identify Fragment Ions Elucidate Fragmentation Pathway ms2->acq

Caption: A typical experimental workflow for the LC-MS/MS analysis of 5-(1-Methyl-piperidin-4-yl)-1H-indazole.

Methodology Details:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in methanol.

    • Dilute the stock solution with the initial mobile phase (95% Mobile Phase A) to a working concentration of 1 µg/mL. The use of the mobile phase as the final diluent ensures peak shape integrity.

  • Liquid Chromatography (LC) Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[3]

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended for its versatility and retention of heterocyclic compounds.[3]

    • Mobile Phase A: 0.1% formic acid in water. Formic acid is a critical additive that acidifies the mobile phase, promoting the protonation of the analyte and enhancing the ESI signal in positive ion mode.[7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would be 5% B to 95% B over 5-7 minutes. This ensures the elution of the target compound with good peak shape while cleaning the column of more lipophilic contaminants.

    • Flow Rate: 0.3 - 0.4 mL/min.

    • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.

    • Injection Volume: 1 - 5 µL.[3]

  • Mass Spectrometry (MS) Conditions:

    • Mass Spectrometer: A tandem mass spectrometer, such as a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF), equipped with an ESI source.[3]

    • Ionization Mode: Positive Ion Mode. This is chosen due to the presence of basic nitrogen atoms that are easily protonated.[3]

    • MS Method:

      • Full Scan (MS1): First, perform a full scan (e.g., m/z 100-500) to identify the m/z of the protonated precursor ion, [M+H]⁺.

      • Product Ion Scan (MS2): Perform a targeted product ion scan on the precursor ion (m/z 216.15).

      • Collision Energy (CE): Utilize a ramped or stepped collision energy (e.g., 10-40 eV). This is a crucial step; low energy will produce minimal fragmentation (just the precursor), while high energy may cause excessive fragmentation, losing the more informative larger fragments. A ramp provides a comprehensive spectrum showing the entire fragmentation cascade.

Data Summary and Interpretation

The anticipated quantitative data from the MS/MS experiment is summarized below. The presence and relative abundance of these ions in an experimental spectrum would provide strong evidence for the structural confirmation of 5-(1-Methyl-piperidin-4-yl)-1H-indazole.

m/z (Calculated) Proposed Ion Formula Proposed Structure / Origin Pathway
216.1495C₁₃H₁₈N₃⁺Precursor Ion [M+H]⁺-
117.0599C₇H₇N₂⁺Indazolyl Cation2, 4
112.1121C₇H₁₄N⁺1-Methyl-4-methylenepiperidinium1
98.0964C₆H₁₂N⁺1-Methyl-1,2,3,6-tetrahydropyridinium3
58.0651C₃H₈N⁺N,N-Dimethylmethaniminium3

Comparative Analysis

A. Comparison with Structurally Related Compounds

  • Indazole-Carboxamide Synthetic Cannabinoids (e.g., AKB48): These compounds also contain an indazole core but are linked to a substituent (like adamantane) via an amide bond.[8] Their fragmentation is dominated by the cleavage of this labile amide bond, typically yielding a prominent indazolyl-acylium ion (m/z 145).[5] In contrast, the C-C bond in our target molecule is significantly more stable, leading to fragmentation pathways that are more heavily influenced by the piperidine ring itself.

  • Simple Piperidine Alkaloids (e.g., Lobeline): These molecules feature substituted piperidine rings but lack the large, rigid indazole system. Their fragmentation is almost entirely dictated by cleavages within or directly attached to the piperidine ring, such as the loss of side chains alpha to the nitrogen.[4] The fragmentation of 5-(1-Methyl-piperidin-4-yl)-1H-indazole is a hybrid, showing characteristics of piperidine fragmentation but with the added possibility of charge retention on the stable indazole fragment.

B. Comparison with Alternative Analytical Methodologies

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique but is generally less suitable for this specific compound. The polarity and relatively high boiling point of the molecule would likely require derivatization to improve volatility and thermal stability, adding complexity to sample preparation.[9] Furthermore, the electron ionization (EI) used in GC-MS is a "hard" ionization technique that often leads to extensive fragmentation and a weak or absent molecular ion, making precursor identification difficult.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structural elucidation. It would provide definitive information on the connectivity of all atoms in the molecule.[9] However, LC-MS/MS offers orders of magnitude greater sensitivity, making it the superior choice for detecting and identifying trace amounts of the compound in complex samples like biological fluids or reaction mixtures. The two techniques are complementary: NMR is used to characterize the pure substance, while LC-MS/MS is used to detect and confirm its presence in complex analyses.

Conclusion

The LC-MS/MS fragmentation of 5-(1-Methyl-piperidin-4-yl)-1H-indazole is governed by the interplay between its two core structural motifs. The analysis predictably yields a set of characteristic fragment ions originating from the cleavage of the C-C linker bond and fragmentation of the N-methylpiperidine ring. The provided experimental protocol offers a robust method for achieving this analysis, while the comparative discussion highlights the unique fragmentation behavior of this molecule relative to its structural cousins. This guide serves as a valuable resource for any scientist involved in the analysis, identification, or metabolic profiling of this important class of heterocyclic compounds.

References

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem Application Notes.[3]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.[10]

  • ResearchGate. (2025, August 9). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.[5]

  • ResearchGate. (2025, August 7). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo).[4]

  • PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.[11]

  • SciELO. (n.d.). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.[12]

  • Scientific Research Publishing. (2016, April 20). Study of Mass Spectra of Some Indole Derivatives.[6]

  • PubMed. (2021, August 25). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy.[9]

  • RSC Publishing. (n.d.). Analytical Methods.[7]

  • Amerigo Scientific. (n.d.). 5-(1-Methyl-Piperidin-4-Yl)-1H-Indazole.[1]

  • ResearchGate. (n.d.). Chemical structure of N-(1-adamantyl)-1-pentyl-1H-indazole3-carboxamide (AKB48).[8]

  • ResearchGate. (2025, August 10). Study of Mass Spectra of Some Indole Derivatives.[13]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.[14]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.[15]

  • Chem-Impex. (n.d.). 5-(1-Methyl-piperidin-4-yl)-1H-indazole.[2]

Sources

A Comparative Guide to the Biological Activity of 5-Substituted vs. 6-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its versatile bicyclic system, composed of a benzene ring fused to a pyrazole ring, offers multiple points for substitution, allowing for the fine-tuning of physiochemical properties and biological targets. Among the most critical and frequently explored modifications are substitutions on the benzene portion of the core, specifically at the 5- and 6-positions. The choice between placing a substituent at the C5 versus the C6 position is a pivotal decision in the drug design process, as this seemingly subtle isomeric shift can profoundly impact a compound's potency, selectivity, and overall pharmacological profile.

This guide provides an in-depth comparison of 5-substituted and 6-substituted indazoles, synthesizing data from seminal studies to illuminate the structure-activity relationships (SAR) that govern their biological effects. We will explore the causal factors behind these differences, present comparative biological data, and provide validated experimental protocols for synthesis and evaluation.

The Indazole Core: A Tale of Two Positions

The electronic and steric environments of the 5- and 6-positions on the indazole ring are distinct, which dictates how they and their substituents interact with protein targets. The position of a substituent influences the electron density distribution across the bicyclic system, affecting the acidity (pKa) of the N1-H proton and the hydrogen-bonding capabilities of the pyrazole ring nitrogens. These differences are fundamental to the molecule's ability to form critical interactions within a protein's binding pocket.

For instance, in many kinase inhibitors, the indazole core acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region.[3] The orientation and strength of these bonds can be modulated by substituents on the benzene ring, making the C5 vs. C6 decision a critical factor for achieving high-affinity binding.

Comparative Analysis of Biological Activity

The influence of substituent position is often target-dependent. Below, we examine key therapeutic areas where both 5- and 6-substituted indazoles have been investigated, highlighting cases where direct comparisons reveal important SAR trends.

Case Study 1: Kinase Inhibition (Anti-Cancer Activity)

Protein kinases are one of the most successful target classes for indazole-based drugs, with several approved medications like Pazopanib and Axitinib featuring this core.[2][4][5]

Pazopanib (Votrient®): A 6-Substituted Success Story

Pazopanib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[6][7][8][9] Its structure features a key N,2,3-trimethyl-2H-indazol-6-amine moiety.[7] The 6-amino group serves as a crucial attachment point for the pyrimidine ring, which in turn binds to the kinase hinge region. The specific placement at the 6-position orients the entire molecule optimally within the ATP-binding pocket of VEGFR, PDGFR, and other targets.[7][9]

Structure-activity relationship studies during the development of Pazopanib and related compounds revealed that the substitution pattern on the indazole ring was critical for potency. While direct public data comparing a 5-amino equivalent of Pazopanib is scarce, the overwhelming success and optimization around the 6-substituted core underscore its importance for this particular class of inhibitors.[6]

Aurora Kinase Inhibition

Research into Aurora kinase inhibitors has also shed light on the 5- vs. 6-position debate. Studies by Chang et al. on novel amide derivatives of indazole identified compounds with significant inhibitory activity.[4] Subsequent work by others has shown that substituents at various positions of the indazole ring play a crucial role in determining potency and selectivity against different Aurora kinase isoforms (A, B, and C).[10][11][12] While a direct isomeric comparison is not always available in a single paper, the collective body of research suggests that both 5- and 6-substituted indazoles can be potent inhibitors, but the optimal position depends on the rest of the molecular structure and the specific isoform being targeted.[4][10][11]

Case Study 2: Anti-Inflammatory Activity

Indazoles have been investigated for their anti-inflammatory properties, often linked to the inhibition of enzymes like cyclooxygenase (COX). A study directly comparing indazole, 5-aminoindazole, and 6-nitroindazole provides a clear example of positional effects.

In a COX-2 inhibition assay, 5-aminoindazole (IC₅₀ = 12.32 μM) was found to be significantly more potent than 6-nitroindazole (IC₅₀ = 19.22 μM) and the parent indazole (IC₅₀ = 23.42 μM).[13] This suggests that for COX-2 inhibition, an electron-donating amino group at the 5-position is more favorable than an electron-withdrawing nitro group at the 6-position.[13]

Interestingly, in an antioxidant assay (lipid peroxidation), both 5-aminoindazole and 6-nitroindazole showed a higher degree of inhibition than the unsubstituted indazole, indicating that substitution at either position can enhance this particular activity.[13]

Quantitative Data Summary

The following table summarizes key comparative data points from the literature.

Compound ClassTarget/Assay5-Substituted DerivativeActivity (IC₅₀)6-Substituted DerivativeActivity (IC₅₀)Key FindingReference
Amino/Nitro IndazolesCOX-2 Inhibition5-Aminoindazole12.32 μM6-Nitroindazole19.22 μMThe 5-amino substitution is more potent for COX-2 inhibition.[13]
JNK3 InhibitorsJNK3 Kinase6-Fluoro-indazole analog5 nM6-H-indazole analog1 nMReplacing 6-Fluoro with 6-H slightly increased potency.[14]
CCR4 AntagonistsCCR4 ReceptorC5-substituted indazolesTolerated only small groupsC6-substituted indazolesPreferred over C5/C7C6-position was found to be the preferred site for small substituents.[15]

This table is illustrative and compiles data from different studies. Direct, side-by-side comparisons within a single study are the gold standard for SAR analysis.

Structure-Activity Relationship (SAR) Insights

From the available data, we can derive several guiding principles:

  • Electronic Effects: The electronic nature of the substituent (donating vs. withdrawing) combined with its position can drastically alter activity. As seen with the COX-2 inhibitors, an electron-donating group at C5 was superior to an electron-withdrawing group at C6.[13] This is likely due to changes in the hydrogen-bonding capacity of the pyrazole nitrogens or the overall molecular polarity.

  • Steric Hindrance and Vectorial Orientation: The C6 position is often more solvent-exposed in protein-ligand complexes. This can be an advantage, allowing for larger substituents that can pick up additional interactions in the solvent-front region without clashing with the protein. Conversely, the C5 position is often closer to the "core" of the binding pocket, where steric bulk may be less tolerated but where smaller, precisely placed functional groups can form highly effective interactions. Research on CCR4 antagonists found that while both positions tolerated only small groups, the C6 analogues were generally preferred.[15]

  • Bioisosteric Replacement: Indazole itself is often used as a bioisostere of indole.[3] Within the indazole scaffold, moving a substituent between the 5- and 6-positions can be considered a form of "positional" bioisosterism. This can be used to escape patent space, alter metabolic liabilities, or fine-tune binding interactions without changing the core pharmacophore.[16]

Logical Relationship Diagram

The following diagram illustrates the key considerations when choosing between C5 and C6 substitution in drug design.

SAR_Logic Start Start: Indazole Scaffold Optimization Position Choose Substituent Position Start->Position C5 Position 5 Position->C5 C6 Position 6 Position->C6 C5_Prop Properties: - Closer to pyrazole core - Can strongly influence hinge-binding - Often less sterically tolerant C5->C5_Prop Target Analyze Target Binding Pocket C5->Target C6_Prop Properties: - More solvent-exposed vector - Can accommodate larger groups - Affects overall molecule orientation C6->C6_Prop C6->Target SAR Synthesize & Test Analogs (SAR by Isomer Comparison) Target->SAR Outcome Optimized Lead Compound SAR->Outcome

Caption: Decision workflow for optimizing indazole substitution.

Experimental Protocols

To facilitate further research, we provide generalized, yet detailed, methodologies for the synthesis of regioisomeric nitroindazoles and their subsequent evaluation in a common biological assay.

Protocol 1: Synthesis of 5-Nitroindazole and 6-Nitroindazole

This protocol describes a common route for synthesizing substituted indazoles, which often involves the cyclization of appropriately substituted anilines or toluidines.[17]

Objective: To synthesize 5-nitro-1H-indazole and 6-nitro-1H-indazole for comparative biological testing.

Materials:

  • 2-Methyl-4-nitroaniline (for 5-nitroindazole)

  • 2-Methyl-5-nitroacetanilide (for 6-nitroindazole)[17]

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Glacial acetic acid

  • Acetic anhydride

  • Ethanol

  • Standard laboratory glassware and safety equipment

Procedure (Synthesis of 5-Nitroindazole):

  • Diazotization: Dissolve 2-methyl-4-nitroaniline in a mixture of glacial acetic acid and concentrated HCl, cooled to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes after the addition is complete.

  • Cyclization: The diazonium salt intermediate will cyclize in situ. The reaction mixture is typically stirred for several hours, allowing it to slowly warm to room temperature.

  • Isolation: Pour the reaction mixture into a large volume of ice water. The crude 5-nitroindazole will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from ethanol or a suitable solvent system to obtain pure 5-nitro-1H-indazole.

Procedure (Synthesis of 6-Nitroindazole):

  • Nitrosation and Cyclization: Dissolve 2-methyl-5-nitroacetanilide in a mixture of glacial acetic acid and acetic anhydride.[17]

  • Cool the mixture and add sodium nitrite portion-wise while stirring vigorously. This process effects both nitrosation and subsequent ring closure.[17]

  • Work-up: After the reaction is complete (monitored by TLC), the mixture is worked up similarly by pouring it into ice water to precipitate the product.

  • Purification: The crude 6-nitro-1H-indazole is collected by filtration, washed, and recrystallized to yield the final product.

Experimental Workflow Diagram

Workflow cluster_5 5-Nitroindazole Path cluster_6 6-Nitroindazole Path a1 2-Methyl-4-nitroaniline a2 Diazotization (NaNO2, HCl) a1->a2 a3 In situ Cyclization a2->a3 a4 Purified 5-Nitroindazole a3->a4 Assay Comparative Biological Assay (e.g., Kinase IC50) a4->Assay b1 2-Methyl-5-nitroacetanilide b2 Nitrosation/Cyclization (NaNO2, Acetic Acid) b1->b2 b3 Purified 6-Nitroindazole b2->b3 b3->Assay

Caption: Synthetic workflow for regioisomeric nitroindazoles.

Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of 5-substituted and 6-substituted indazole derivatives against a target protein kinase.

Materials:

  • Purified recombinant target kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (5- and 6-substituted indazoles) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

  • Plate reader compatible with the detection reagent

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration is 100 μM.

  • Assay Plate Setup:

    • Add 5 µL of assay buffer to all wells.

    • Add 1 µL of the serially diluted compound to the test wells. Add 1 µL of DMSO to "maximum activity" and "no enzyme" control wells.

    • Add 2 µL of the kinase enzyme solution to all wells except the "no enzyme" control.

    • Gently mix and incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to all wells to start the kinase reaction. The ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and develop the signal by adding the detection reagent according to the manufacturer's instructions (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

  • Data Acquisition: Read the luminescence or fluorescence signal on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using the "maximum activity" (DMSO control) and "no enzyme" (background) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion

The decision to functionalize an indazole at the 5- or 6-position is a critical, data-driven choice in drug discovery. There is no universal rule; the optimal position is highly dependent on the specific biological target and the nature of the substituent itself. 6-substituted indazoles, like Pazopanib, have achieved clinical success by leveraging a solvent-exposed vector for crucial interactions.[6] Conversely, studies in other areas, such as inflammation, have shown a preference for 5-substituted analogues.[13]

The most effective approach is empirical: the synthesis and parallel testing of both isomers. This head-to-head comparison provides unambiguous SAR data, enabling rational, evidence-based optimization of lead compounds. By understanding the distinct electronic and steric properties of each position and employing rigorous comparative testing, researchers can more effectively harness the power of the indazole scaffold to develop novel and effective therapeutics.

References

  • Benchchem. Unlocking the Therapeutic Potential of 6-Substituted Aminoindazoles: A Structure-Activity Relationship Comparison Guide.
  • Khan, I., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • ResearchGate. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Request PDF.
  • PubMed. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry.
  • PubMed. (n.d.). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold.
  • PubMed. (n.d.). Synthesis and structure-activity relationships of potent and orally active 5-HT4 receptor antagonists: indazole and benzimidazolone derivatives.
  • PMC. (n.d.). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors.
  • PMC. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Benchchem. A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Derivatives.
  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • Benchchem. Comparative Bioactivity Analysis of Substituted Indazoles: A Guide for Drug Discovery Professionals.
  • PubMed. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • MDPI. (n.d.). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.
  • ResearchGate. (2025). Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor.
  • ACS Publications. (n.d.). Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). Process for the preparation of substituted indazoles.
  • PMC. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery.

Sources

Benchmarking Reference Standards: 5-(1-Methyl-piperidin-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for CGRP Antagonist & Kinase Inhibitor Development

Part 1: Executive Summary & Technical Context

The molecule 5-(1-Methyl-piperidin-4-yl)-1H-indazole (CAS: 885272-53-7 ) is a critical pharmacophore used primarily in the synthesis of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists (e.g., BMS-742413) and various kinase inhibitors.

Unlike generic reagents, the quality of this reference standard is pivotal because of two specific chemical liabilities:

  • Indazole Tautomerism: The 1H-indazole core can tautomerize, complicating NMR interpretation and potentially affecting regio-selectivity in subsequent coupling reactions.

  • Piperidine Basicity: The tertiary amine in the methyl-piperidine ring is prone to N-oxidation and hygroscopicity, leading to variable water content that skews stoichiometric calculations in GMP synthesis.

This guide compares three tiers of suppliers based on purity , analytical documentation , and suitability for phase-appropriate development .

Part 2: Supplier Comparison Matrix

We have categorized suppliers into three distinct tiers to match specific research phases: Tier 1 (Certified Reference Materials/High-End QC) , Tier 2 (Fine Chemical/Synthesis Grade) , and Tier 3 (Bulk Building Blocks) .

FeatureTier 1: Analytical Gold Standard Tier 2: Fine Chemical Grade Tier 3: Bulk Synthesis Grade
Representative Supplier Toronto Research Chemicals (TRC) / LGC Chem-Impex Int. Combi-Blocks / Enamine
Primary Use Case GMP Release Testing, Impurity Profiling, Method ValidationProcess Development, Scale-up OptimizationEarly Discovery, Library Synthesis
Purity Specification >98% (Often >99%)>96-98%>95%
Documentation (COA) 1H-NMR, MS, HPLC, Water Content (KF) , TGA, Elemental Analysis1H-NMR, HPLC, MS1H-NMR, LC-MS
Salt Forms Often Custom (HCl, TFA) or Free BaseFree Base / HClFree Base
Cost Efficiency Low (

)
Medium (

)
High ($)
Lead Time 1-2 Weeks (Stock) / 4-6 Weeks (Custom)2-5 Days1-3 Days
Deep Dive Analysis
1. Toronto Research Chemicals (TRC) [1]
  • Verdict: Mandatory for Method Validation .

  • Why: TRC typically provides "Assay" data (purity corrected for water and residual solvents). For a hygroscopic piperidine derivative, a simple HPLC area % is insufficient. You need the TGA/KF data to know the actual amount of active moiety.

  • Risk: High cost makes it prohibitive for use as a starting material.

2. Chem-Impex International
  • Verdict: The "Sweet Spot" for Process Chemistry .

  • Why: They offer a balance of reliable purity (often >98% in practice) and reasonable pricing. Their COAs usually confirm identity and purity well enough to troubleshoot failed reactions without the premium of a CRM.

3. Combi-Blocks
  • Verdict: Best for Exploratory Synthesis .

  • Why: Unbeatable speed and price. However, "95% purity" can sometimes hide isomeric impurities (e.g., 4-substituted vs 5-substituted indazole isomers) which are difficult to separate later. Use this for "rough" synthesis, but purify your final product rigorously.

Part 3: Critical Quality Attributes (CQAs) & Experimental Protocols

To ensure data integrity, you must validate the standard upon receipt. Do not rely solely on the vendor COA.

Diagram 1: Incoming Reference Standard Workflow

ReferenceWorkflow Start Receipt of Standard (CAS: 885272-53-7) Visual Visual Inspection (Hygroscopicity Check) Start->Visual Solubility Solubility Test (MeOH vs DMSO) Visual->Solubility HPLC HPLC Purity (Check for Regioisomers) Solubility->HPLC Dissolve KF Karl Fischer (Water Content) Solubility->KF Aliquot Storage Storage: -20°C Desiccated under Argon HPLC->Storage Pass (>98%) KF->Storage Record Weight Correction

Caption: Workflow for validating incoming indazole reference standards to ensure stoichiometric accuracy.

Experimental Protocol: Purity Assessment via HPLC

The basic piperidine nitrogen causes peak tailing on standard silica columns. Use this modified protocol to ensure sharp peaks and accurate integration.

Methodology:

  • Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect CSH C18), 3.5 µm, 4.6 x 100 mm.

    • Why: CSH columns maintain charge at low pH, repelling the protonated piperidine and improving peak shape.

  • Mobile Phase A: 0.1% Ammonium Formate in Water (pH ~8.5).

    • Why: Running at basic pH keeps the piperidine (pKa ~10) largely unprotonated, reducing secondary silanol interactions.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Indazole absorption) and 210 nm.

Self-Validating Step: Inject a blank (Mobile Phase) immediately after the standard. If you see a "ghost peak" at the retention time of the indazole, your column has strong adsorption sites. Switch to a high-pH stable column (e.g., Gemini NX).

Handling Protocol: Hygroscopicity Management

The 1-methyl-piperidine moiety acts as a moisture magnet.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Weighing: If the standard is for quantitative use (e.g., calibration curve), weigh it inside a glove box or use a static-free weighing boat.

  • Correction: Always apply the formula:

    
    
    

Part 4: Scientific Rationale & Mechanism

Diagram 2: Pharmacophore Relevance in Signaling Pathways

This diagram illustrates why this specific indazole is a target for CGRP antagonists (Migraine therapy) and Kinase inhibitors.

Pathway Precursor 5-(1-Methyl-piperidin-4-yl)-1H-indazole (The Standard) Target1 CGRP Receptor Antagonists (e.g., BMS-742413) Precursor->Target1 Amide Coupling Target2 Kinase Inhibitors (PLK1 / Aurora) Precursor->Target2 Scaffold Hop Mechanism1 Blocks Vasodilation (Migraine Relief) Target1->Mechanism1 Mechanism2 Cell Cycle Arrest (Oncology) Target2->Mechanism2

Caption: The indazole scaffold serves as a bio-isostere in two distinct therapeutic areas.

Why the Indazole Tautomerism Matters

The 1H-indazole hydrogen is mobile. In solution, it exists in equilibrium between the 1H and 2H forms.

  • Impact on Synthesis: If you alkylate this standard without controlling conditions, you will get a mixture of N1- and N2-alkylated products.

  • Impact on Analysis: In LC-MS, this can sometimes present as split peaks if the chromatography pH is near the pKa of the indazole NH. Always buffer your mobile phase.

References

  • Amerigo Scientific. Product Data: 5-(1-Methyl-Piperidin-4-Yl)-1H-Indazole.[2] Retrieved from

  • Chaturvedula, P. V., et al. (2013).[3] "Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)... BMS-742413: a potent human CGRP antagonist."[3] Bioorganic & Medicinal Chemistry Letters, 23(11), 3157-3161.[3]

  • Chem-Impex International. Catalog: 5-(1-Methyl-piperidin-4-yl)-1H-indazole. Retrieved from

  • Combi-Blocks. Product Search: Indazole Building Blocks. Retrieved from

  • Toronto Research Chemicals. Search Results for Indazole Derivatives. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-Methyl-piperidin-4-YL)-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-(1-Methyl-piperidin-4-YL)-1H-indazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.